7-Epi-Taxol
Description
A cyclodecane isolated from the bark of the Pacific yew tree, TAXUS brevifolia. It stabilizes microtubules in their polymerized form leading to cell death. ABI-007 (Abraxane) is the latest attempt to improve upon paclitaxel, one of the leading chemotherapy treatments. Both drugs contain the same active agent, but Abraxane is delivered by a nanoparticle technology that binds to albumin, a natural protein, rather than the toxic solvent known as Cremophor. It is thought that delivering paclitaxel with this technology will cause fewer hypersensitivity reactions and possibly lead to greater drug uptake in tumors. Paclitaxel is a mitotic inhibitor used in cancer chemotherapy. It was discovered in a US National Cancer Institute program at the Research Triangle Institute in 1967 when Monroe E. Wall and Mansukh C. Wani isolated it from the bark of the Pacific yew tree, Taxus brevifolia and named it taxol. Later it was discovered that endophytic fungi in the bark synthesize paclitaxel.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-LYTKHFMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318105 | |
| Record name | 7-epi-Taxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-04-4 | |
| Record name | 7-epi-Taxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-epi-Taxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 105454-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Activity of 7-Epi-Taxol in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Taxol is the C-7 epimer and a major bioactive metabolite of Paclitaxel (Taxol), a widely used chemotherapeutic agent.[1] While sharing a structural similarity with its parent compound, this compound exhibits distinct biological activities that have garnered significant interest in the field of oncology research. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, with a focus on its cytotoxic effects, mechanism of action, and impact on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin. Its efficacy is particularly pronounced in Head and Neck Squamous Cell Carcinoma (HNSCC).
Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Type | Treatment Duration | IC50 (nM) | Reference |
| Cis-SCC-9 | Cisplatin-Resistant HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |
| Cis-SAS | Cisplatin-Resistant HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |
| SCC-9 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |
| SAS | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 25, 50, and 100 nM | [1] |
| SCC-9 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 50, 100, and 200 nM | [2] |
| SCC-47 | HNSCC | 24h, 48h, 72h | Dose-dependent reduction in viability observed with 50, 100, and 200 nM | [2] |
Mechanism of Action
The anticancer activity of this compound is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy, primarily through the modulation of microtubule dynamics and key signaling pathways.
Microtubule Stabilization and Cell Cycle Arrest
Similar to Paclitaxel, this compound is believed to function as a microtubule-stabilizing agent. This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The compromised spindle function leads to an arrest of the cell cycle, predominantly at the G2/M phase, thereby inhibiting cell proliferation.[3][4] Studies have shown that treatment with this compound leads to a significant accumulation of cells in the G2/M phase in a concentration-dependent manner.[1][5]
Experimental Workflow for Cell Cycle Analysis
Figure 1: Workflow for analyzing cell cycle distribution following this compound treatment.
Induction of Apoptosis
A primary mechanism of this compound-induced cytotoxicity is the activation of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This compound treatment has been shown to:
-
Increase the expression of pro-apoptotic proteins: Fas, TNF-R1, DR5, Bid, and Bim.[1][6]
-
Decrease the expression of anti-apoptotic proteins: Bcl-2 and Bcl-xL.[1][6]
-
Activate caspases: Caspase-3, Caspase-8, and Caspase-9 are cleaved and activated, leading to the execution of the apoptotic program.[1]
-
Induce cleavage of Poly (ADP-ribose) polymerase (PARP): A key substrate of activated caspase-3 and a hallmark of apoptosis.[3]
Signaling Pathway of this compound Induced Apoptosis
Figure 2: Signaling cascade of apoptosis induced by this compound.
Modulation of Signaling Pathways
This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell survival, proliferation, and apoptosis. The most significantly affected are the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.
Suppression of the AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to significantly reduce the phosphorylation of AKT, thereby inactivating this pro-survival pathway.[1][6] This inhibition of AKT signaling contributes to the induction of apoptosis.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes ERK, p38, and JNK, plays a complex role in cancer, with its effects being context-dependent. This compound has been observed to decrease the phosphorylation of ERK1/2 and p38, while the effect on JNK phosphorylation can vary.[1] The suppression of ERK1/2 and p38 signaling by this compound is a key mechanism leading to apoptosis in cancer cells.
This compound's Impact on AKT and MAPK Signaling
Figure 3: Inhibition of pro-survival AKT and MAPK (ERK) signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., Cis-SCC-9, Cis-SAS, SCC-9, SCC-47) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Protocol:
-
Seed cancer cells in 6-well plates and treat with this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins involved in apoptosis and signaling pathways.
Protocol:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the protein expression levels to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
This compound has emerged as a promising anticancer agent with potent activity against various cancer cell lines, including those with acquired resistance to standard chemotherapies. Its mechanism of action, involving microtubule stabilization, induction of cell cycle arrest and apoptosis, and modulation of critical signaling pathways like AKT and MAPK, provides a strong rationale for its further development.
Future research should focus on:
-
Expanding the evaluation of this compound's efficacy in a broader range of cancer types.
-
Investigating its in vivo antitumor activity and pharmacokinetic profile in preclinical animal models.
-
Exploring potential synergistic effects when combined with other anticancer agents.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
A thorough understanding of the biological activity of this compound will be instrumental in harnessing its full therapeutic potential for the treatment of cancer.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin and Technical Profile of 7-Epi-Taxol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Epi-Taxol, a stereoisomer and active metabolite of the widely recognized anticancer agent Paclitaxel (Taxol), has garnered significant interest within the scientific community. Its origin, stemming from both natural sources and chemical conversion from Paclitaxel, presents a compelling narrative for drug discovery and development. This technical guide provides an in-depth exploration of the origins, synthesis, purification, and biological activity of this compound. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways are presented to serve as a comprehensive resource for researchers in oncology, pharmacology, and medicinal chemistry.
Introduction: The Emergence of an Epimer
The story of this compound is intrinsically linked to that of Paclitaxel, a complex diterpenoid first isolated from the bark of the Pacific yew tree, Taxus brevifolia. While Paclitaxel's potent anti-tumor activity has been extensively documented, the presence and biological significance of its epimer, this compound, has become a subject of focused research. An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. In the case of this compound, this difference lies at the C-7 position of the baccatin III core.
Initially identified as a major derivative of Taxol in cell culture medium, this compound has also been found to occur naturally in various Taxus species.[1] Its formation is a result of a chemical process known as epimerization, which can occur under physiological conditions and can be induced synthetically. The comparable, and in some instances superior, biological activity of this compound compared to its parent compound underscores its importance as a distinct pharmacological entity.
Chemical Origin and Synthesis
The primary origin of this compound in a laboratory or production setting is through the chemical epimerization of Paclitaxel. This transformation is typically achieved under basic conditions.
Mechanism of Epimerization: A Retro-Aldol/Aldol Reaction
The base-catalyzed epimerization at the C-7 position of the taxane skeleton is understood to proceed through a reversible retro-aldol/aldol reaction mechanism.[2] The process involves the deprotonation of the hydroxyl group at C-7, followed by the cleavage of the C-7/C-8 bond to form an enolate intermediate. Subsequent ring closure through an aldol addition can then occur from either face, leading to the formation of either the original (R) or the epimeric (S) configuration at C-7.
Experimental Protocol: Conversion of Paclitaxel to this compound
A reported effective method for the conversion of Paclitaxel to this compound utilizes sodium bicarbonate in acetonitrile.[3]
Materials:
-
Paclitaxel
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
Procedure:
-
Dissolve Paclitaxel in acetonitrile in the reaction vessel. A typical concentration would be in the range of 1-5 mg/mL.
-
Add a molar excess of sodium bicarbonate to the solution. For example, for each mole of Paclitaxel, 5-10 moles of NaHCO₃ can be used.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C). The reaction progress should be monitored periodically by HPLC.
-
To monitor the reaction, withdraw a small aliquot, dilute it with the mobile phase, and inject it into the HPLC system.
-
Once the desired conversion is achieved (typically over 80% after several hours), quench the reaction by adding deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The aqueous residue can then be extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product containing this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Paclitaxel | [3] |
| Reagent | Sodium Bicarbonate (NaHCO₃) | [3] |
| Solvent | Acetonitrile (ACN) | [3] |
| Conversion Rate | >82% | [3] |
Isolation and Purification
Preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for isolating and purifying this compound from the reaction mixture or natural extracts.
Experimental Protocol: Preparative HPLC Purification
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The exact gradient profile will depend on the specific column and system but generally involves a gradual increase in the acetonitrile concentration.
Procedure:
-
Dissolve the crude product in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the gradient elution to separate the components. Monitor the elution profile at a suitable wavelength (e.g., 227 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR): Detailed 1H and 13C NMR assignments for this compound have been published and serve as a definitive method for structural confirmation.[4]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The fragmentation pattern can also provide structural information.
| Analytical Technique | Key Findings |
| ¹H NMR | Provides a unique fingerprint of the proton environment in the molecule, allowing for differentiation from Paclitaxel. |
| ¹³C NMR | Confirms the carbon skeleton and the presence of all 47 carbon atoms. |
| Mass Spectrometry | Confirms the molecular weight (853.9 g/mol ) and provides information on the fragmentation pattern. |
Biological Activity and Signaling Pathways
This compound exhibits biological activity comparable to, and in some cases exceeding, that of Paclitaxel.[4][5] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Microtubule Stabilization
Similar to Paclitaxel, this compound binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.
Experimental Protocol: In Vitro Microtubule Assembly Assay
Materials:
-
Purified tubulin
-
GTP solution
-
Assembly buffer (e.g., PIPES buffer)
-
This compound and Paclitaxel (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing purified tubulin in the assembly buffer.
-
Add GTP to the reaction mixture.
-
Add different concentrations of this compound or Paclitaxel to the reaction mixtures. Include a no-drug control.
-
Incubate the mixtures at 37°C to allow for microtubule polymerization.
-
Monitor the increase in turbidity by measuring the absorbance at 340 nm over time. An increase in absorbance indicates microtubule assembly.
-
Plot the absorbance as a function of time to compare the effects of this compound and Paclitaxel on the rate and extent of microtubule polymerization.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through the modulation of key signaling pathways.
Signaling Pathways: Research indicates that this compound-induced apoptosis involves the suppression of the AKT and MAPK/ERK signaling pathways. This leads to the activation of caspases and ultimately, cell death.
Cytotoxicity Data
The cytotoxic effects of this compound are typically evaluated by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. While a comprehensive side-by-side comparison with Paclitaxel across a wide range of cell lines is not available in a single study, the existing literature suggests comparable or, in some cases, lower IC₅₀ values for this compound, indicating higher potency.
| Cell Line | Compound | IC₅₀ (approx.) |
| Human Breast Cancer (MCF-7) | Paclitaxel | ~2.5 - 7.5 nM |
| Human Head and Neck Squamous Cell Carcinoma (cisplatin-resistant) | This compound | Potent cytotoxicity observed |
Note: IC₅₀ values can vary significantly depending on the specific cell line and experimental conditions.
Conclusion
This compound, an epimer and active metabolite of Paclitaxel, is a compound of significant scientific interest. Its origin from both natural sources and through chemical synthesis from Paclitaxel provides multiple avenues for its study and potential therapeutic application. The detailed technical information provided in this guide, including experimental protocols and pathway diagrams, is intended to facilitate further research into the promising anticancer properties of this compound. A deeper understanding of its unique chemical and biological characteristics may pave the way for the development of novel and more effective cancer therapies.
References
- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mass spectrometry of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Epi-Taxol structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Epi-Taxol, a significant isomer and metabolite of the widely recognized anticancer agent, Paclitaxel. This document outlines its chemical structure, physicochemical properties, and biological activities, with a focus on experimental methodologies and relevant signaling pathways.
Chemical Identity and Structure
This compound, also known as 7-Epitaxol or 7-epi-Paclitaxel, is the C-7 epimer of Paclitaxel.[1][2] This structural alteration, where the hydroxyl group at the 7th position of the baccatin III core is in the alpha-position instead of the beta-position, occurs under physiological conditions.[3] Despite this stereochemical difference, this compound retains a biological activity profile comparable to its parent compound.[1][2]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The following tables summarize the key chemical and physical properties of this compound, compiled from various sources.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 105454-04-4 | [4][5][6] |
| Molecular Formula | C₄₇H₅₁NO₁₄ | [4][5] |
| Molecular Weight | 853.9 g/mol | [4][5] |
| IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [4][5] |
| Synonyms | 7-Epitaxol, 7-epi-Paclitaxel, Epitaxol | [2][5] |
| Purity | >95% | [4] |
| Form | Solid | [4] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 91 mg/mL (106.57 mM) | Sonication is recommended. | [2] |
| DMSO | up to 50 mM | - | [4] |
| DMF | 25 mg/mL | - | [6] |
| Ethanol | 5 mg/mL | - | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (3.86 mM) | Sonication is recommended. | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [6] |
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| UV λmax | 226 nm | [6] |
| ¹H-NMR | Spectra have been assigned. | [7] |
| ¹³C-NMR | Spectra have been assigned. | [7] |
Biological Activity and Mechanism of Action
This compound is an active metabolite of Paclitaxel and exhibits comparable biological activity.[1][2] Similar to Paclitaxel, its primary mechanism of action involves the disruption of microtubule dynamics.[8]
-
Microtubule Stabilization : this compound promotes the polymerization of tubulin into stable microtubules and protects them from disassembly.[1][2] This hyper-stabilization of microtubules disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle in the G2/M phase.[8]
-
Induction of Apoptosis : The sustained mitotic arrest triggers programmed cell death, or apoptosis.[9] Studies have shown that this compound can induce apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines.[9]
Signaling Pathway: Suppression of AKT and MAPK
In cisplatin-resistant HNSCC cells, this compound has been shown to induce apoptosis by modulating key signaling pathways. Specifically, it suppresses the phosphorylation of AKT and the activation of the ERK1/2 and p38 MAPK pathways, which are crucial for cell survival and proliferation.[9]
Caption: this compound's inhibitory effect on AKT and MAPK signaling pathways.
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of this compound, as well as a key biological assay.
Conversion of Paclitaxel to this compound
A method for the epimerization of Paclitaxel to this compound has been described, achieving a conversion rate of over 82%.[10]
Protocol:
-
Dissolve Paclitaxel in acetonitrile (ACN).
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and purify the product using preparative HPLC.
Caption: Workflow for the conversion of Paclitaxel to this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the separation and quantification of Paclitaxel and its related compounds, including this compound.[1][11][12]
Exemplary Protocol:
-
System: UHPLC system
-
Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm)[11]
-
Mobile Phase: Gradient elution with water, acetonitrile, and methanol.[11]
-
Flow Rate: 0.42 mL/min[11]
-
Sample Preparation: For analysis from an emulsion formulation, the sample is treated with anhydrous sodium sulphate to break the emulsion, followed by extraction with methanol and ethyl ether, and reconstitution in a methanol:glacial acetic acid mixture.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C-NMR are essential for the structural elucidation and confirmation of this compound.[1][7]
Protocol Outline:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 500 MHz).[7]
-
Utilize 2D NMR techniques such as COSY, HMQC, and HMBC for complete signal assignment.
-
For quantitative analysis (qHNMR), a standardized protocol with a ¹³C GARP broadband decoupled proton acquisition sequence can be employed to ensure accuracy and remove carbon satellites.[13][14]
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.[1]
Protocol Outline:
-
Isolate tubulin from a suitable source (e.g., cultured cells).[15]
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., BRB80 supplemented with GTP).
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to allow for polymerization.
-
Monitor microtubule formation by measuring the increase in turbidity at 340 nm using a spectrophotometer.
-
Alternatively, microtubules can be pelleted by ultracentrifugation, and the amount of polymerized tubulin in the pellet can be quantified by SDS-PAGE.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[9]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for desired time points (e.g., 24, 48, 72 hours).[9]
-
After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and dissolve the formazan crystals in DMSO.[9]
-
Measure the absorbance at 595 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound is a crucial derivative of Paclitaxel, exhibiting a similar and potent anticancer profile. Its formation through epimerization under physiological conditions necessitates its individual study and characterization. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important taxane.
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, Metabolite of Paclitaxel (CAS 105454-04-4) | Abcam [abcam.com]
- 5. This compound | C47H51NO14 | CID 184492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]
7-Epi-Taxol: An In-Depth Technical Guide to the Paclitaxel Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Taxol is a significant metabolite and epimer of the widely used chemotherapeutic agent, paclitaxel. Its formation, biological activity, and metabolic fate are of considerable interest to researchers in oncology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, metabolic pathways, analytical quantification, and biological activity, with a particular emphasis on quantitative data and detailed experimental methodologies.
Chemical Properties and Epimerization
This compound is the C-7 epimer of paclitaxel, meaning it differs only in the stereochemistry at the 7th position of the taxane core. This seemingly minor structural change can influence its biological activity and metabolic profile.
The epimerization of paclitaxel to this compound is a known phenomenon that can occur under certain conditions, particularly in solution. This conversion is a critical consideration in the formulation, storage, and administration of paclitaxel, as it can impact the overall therapeutic efficacy of the drug.
Kinetics of Epimerization
The conversion of paclitaxel to this compound is a base-catalyzed process.[1] While specific rate constants are not extensively reported in publicly available literature, the reaction is known to be dependent on pH and temperature. In cell culture medium, the concentration of paclitaxel decreases over time with the concomitant formation of this compound.[2]
Table 1: Physicochemical Properties of Paclitaxel and this compound
| Property | Paclitaxel | This compound |
| Molecular Formula | C47H51NO14 | C47H51NO14 |
| Molecular Weight | 853.9 g/mol | 853.9 g/mol |
| Stereochemistry at C-7 | β-hydroxyl | α-hydroxyl |
Metabolic Pathways
Paclitaxel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at various positions on the taxane ring and the C-13 side chain. While the direct enzymatic conversion of paclitaxel to this compound is not fully elucidated, this compound itself is a substrate for CYP enzymes.
In vitro studies using human liver microsomes have shown that this compound is metabolized by CYP3A4 and CYP2C8 to form two primary monohydroxylated metabolites, designated as M-1 and M-2. This indicates that once formed, this compound can undergo further biotransformation.
Signaling Pathway of Paclitaxel Metabolism
The metabolism of paclitaxel is a complex process involving multiple CYP450 enzymes. The following diagram illustrates the primary metabolic routes.
Caption: Metabolic pathways of paclitaxel and this compound.
Pharmacokinetics
While extensive pharmacokinetic data is available for paclitaxel, specific in vivo pharmacokinetic parameters for this compound (such as Cmax, AUC, and half-life) are not well-documented in publicly available literature. The majority of studies focus on the pharmacokinetics of the parent drug, paclitaxel.
Table 2: Summary of Paclitaxel Pharmacokinetic Parameters (for comparison)
| Parameter | Value | Conditions |
| Cmax | 2.3 - 7.6 µM | 135-175 mg/m² dose, 3-hour infusion |
| AUC | 7.9 - 19.3 µM·h | 135-175 mg/m² dose, 3-hour infusion |
| t1/2 (terminal) | 9.9 - 16.0 h | 135-175 mg/m² dose, 3-hour infusion |
| Clearance | 12.2 - 23.8 L/h/m² | 135-175 mg/m² dose, 3-hour infusion |
Note: These values are for paclitaxel and are provided for context. Specific pharmacokinetic data for this compound is lacking in the reviewed literature.
Biological Activity
This compound is not an inactive metabolite; it exhibits biological activity comparable to that of paclitaxel. Its primary mechanism of action, like paclitaxel, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Microtubule Polymerization
Both paclitaxel and this compound promote the polymerization of tubulin into stable microtubules. This activity is central to their cytotoxic effects against cancer cells. Quantitative comparisons of their potency in microtubule assembly are essential for understanding their relative biological efficacy.
Cytotoxicity
This compound has demonstrated cytotoxic activity against various cancer cell lines. However, a direct comparison of the 50% inhibitory concentration (IC50) values of this compound and paclitaxel in the same cell lines under identical experimental conditions is not consistently reported across the literature. The available data for paclitaxel in common cancer cell lines is provided below for reference.
Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 10 - 50 | 48 - 72 |
| MCF-7 | Breast Adenocarcinoma | 2 - 10 | 48 - 72 |
| HeLa | Cervical Carcinoma | 3 - 8 | 72 |
| OVCAR-3 | Ovarian Adenocarcinoma | 5 - 15 | 72 |
Note: These values are for paclitaxel. Direct comparative IC50 data for this compound is limited.
Effects on Cell Cycle and Apoptosis
Similar to paclitaxel, this compound induces cell cycle arrest at the G2/M phase, a direct consequence of its microtubule-stabilizing activity. This disruption of the mitotic spindle ultimately triggers apoptosis, or programmed cell death. Studies in cisplatin-resistant head and neck cancer cells have shown that this compound can effectively induce apoptosis.
Signaling Pathways
The cytotoxic effects of this compound are mediated through the modulation of key intracellular signaling pathways. In cisplatin-resistant head and neck squamous cell carcinoma, this compound has been shown to suppress the AKT and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound.
Quantification of this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Protocol Overview:
-
Sample Preparation: Protein precipitation of plasma or tissue homogenate samples with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Chromatographic Separation: Reverse-phase HPLC using a C18 column with a gradient elution of acetonitrile and water containing a modifier like formic acid.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for this compound and an internal standard.
Caption: General workflow for the quantification of this compound by HPLC-MS/MS.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Protocol Overview:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP, purified tubulin, and the test compound (this compound or paclitaxel) is prepared.
-
Initiation of Polymerization: The reaction mixture is warmed to 37°C to initiate polymerization.
-
Monitoring: The increase in turbidity (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol Overview:
-
Cell Treatment: Cancer cells are treated with this compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the determination of the cell cycle phase.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the AKT and MAPK signaling pathways.
Protocol Overview:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a biologically active metabolite of paclitaxel that forms through epimerization. It shares a similar mechanism of action with its parent compound, namely the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While its cytotoxic potential is recognized, a comprehensive, direct comparison of its potency and pharmacokinetic profile with paclitaxel is not yet fully established in the available literature. Further research is warranted to fully elucidate the clinical significance of this compound formation and its contribution to the overall therapeutic and toxicological effects of paclitaxel treatment. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and actions of this important metabolite.
References
7-Epi-Taxol's Interaction with Tubulin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the binding of 7-Epi-Taxol to its molecular target, β-tubulin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the binding site, quantitative metrics of interaction, and the experimental methodologies used to elucidate these parameters.
Introduction: The Taxane Binding Pocket and the Role of this compound
Taxol (paclitaxel) and its derivatives are potent microtubule-stabilizing agents that have become cornerstones of cancer chemotherapy. Their mechanism of action involves binding to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. This binding event promotes the polymerization of tubulin into hyper-stable microtubules, disrupting the dynamic instability required for normal mitotic spindle function and ultimately leading to cell cycle arrest and apoptosis.
This compound is a key active metabolite and epimer of Taxol, formed by the epimerization of the hydroxyl group at the C-7 position of the taxane ring.[1][2][3] Studies have indicated that this compound exhibits biological activity comparable to its parent compound, including the promotion of microtubule bundle formation and inhibition of microtubule depolymerization.[2][4] Some research suggests that this compound may even be more thermodynamically stable and exhibit greater cytotoxicity than paclitaxel.[1][5] This guide focuses on the specific interactions of this compound with its binding site on β-tubulin.
The this compound Binding Site on β-Tubulin
The binding site for taxanes is a hydrophobic pocket located on the luminal side of the microtubule. While the precise high-resolution crystal structure of this compound in complex with tubulin is not available, extensive research on Taxol has delineated the key regions of β-tubulin that form this binding pocket. It is widely accepted that this compound occupies the same binding site.
Photoaffinity labeling studies with various Taxol analogs have been instrumental in identifying the amino acid residues in close proximity to the bound drug. These studies have implicated several key regions of β-tubulin:
-
The N-terminal 31 amino acids.
-
A peptide spanning amino acid residues 217-231.
-
Specifically, Arginine 282 (Arg282) located in the M-loop of β-tubulin.
Electron crystallography and molecular modeling have further refined our understanding of this binding pocket, confirming its location and identifying key residues that interact with the taxane core and its side chains. The binding of this compound in this pocket is thought to induce a conformational change in the tubulin dimer, favoring a "straight" conformation that is more amenable to incorporation into the microtubule lattice, thus promoting polymerization and stability.
Quantitative Analysis of this compound and Taxol Interaction with Tubulin
While the qualitative biological effects of this compound are reported to be similar to Taxol, there is a notable scarcity of publicly available data on the direct binding affinity (Kd or Ki) of this compound to tubulin. However, cytotoxicity data for this compound and direct binding data for Taxol provide a valuable comparative framework.
| Compound | Assay Type | Value | Cell Line / Conditions | Reference |
| This compound | Cytotoxicity (IC50) | 0.00005 µM (50 nM) | HeLa Cells | [4] |
| Paclitaxel (Taxol) | Binding Affinity (Kd) | ~10 nM | GMP-CPP stabilized microtubules | [6] |
| [3H]Taxol | Apparent Binding Constant (Kapp) | 0.87 µM (870 nM) | Microtubules assembled with radioligand | [7][8] |
| Paclitaxel (Taxol) | Cellular Inhibition Constant (Ki) | 22 nM | HeLa Cells | [9] |
Experimental Protocols
The following section details the key experimental methodologies employed to characterize the binding of taxanes to tubulin. These protocols are standard in the field and are directly applicable to the study of this compound.
Microtubule Assembly Assay
This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.
Methodology:
-
Tubulin Preparation: Purified tubulin is prepared from sources such as bovine brain and stored at -80°C.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin (typically 1-2 mg/mL) in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP (1 mM).
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C. The compound of interest (e.g., this compound) or a vehicle control is added at the desired concentration.
-
Monitoring: The change in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule assembly.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The critical concentration of tubulin required for assembly in the presence of the compound can also be calculated.[10]
Competitive Binding Assay with a Fluorescent Taxol Analog
This assay determines the affinity of a test compound for the taxane binding site by measuring its ability to displace a fluorescently labeled Taxol derivative.
Principle: A fluorescent Taxol analog, such as Flutax-2, binds to the taxane site on microtubules and emits a fluorescent signal. A competing compound will displace the fluorescent probe, leading to a decrease in the measured fluorescence.
Methodology:
-
Microtubule Preparation: Microtubules are pre-assembled from purified tubulin in the presence of GTP and a stabilizing agent (e.g., a non-hydrolyzable GTP analog or Taxol itself) and then pelleted by ultracentrifugation.
-
Binding Reaction: The pre-formed microtubules are resuspended in a buffer containing the fluorescent Taxol analog at a fixed concentration and varying concentrations of the competitor compound (this compound).
-
Incubation: The mixture is incubated at 37°C to allow binding to reach equilibrium.
-
Measurement: The fluorescence of the sample is measured using a fluorometer.
-
Data Analysis: The decrease in fluorescence is plotted against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe) is determined, from which the inhibition constant (Ki) can be calculated.[10]
Sedimentation Assay
This assay is used to quantify the binding of a radiolabeled ligand to polymerized microtubules.
Principle: Radiolabeled this compound bound to microtubules can be separated from the unbound ligand by ultracentrifugation, as the microtubules will pellet while the free ligand remains in the supernatant.
Methodology:
-
Reaction: Purified tubulin is incubated with radiolabeled this compound (e.g., [3H]this compound) under conditions that promote microtubule assembly (37°C, with GTP).
-
Separation: The reaction mixture is layered over a cushion of sucrose in a centrifuge tube and subjected to ultracentrifugation to pellet the microtubules.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) and the supernatant (free ligand) is determined by liquid scintillation counting.
-
Data Analysis: The concentration of bound and free ligand is used to determine the binding affinity (Kd) and stoichiometry of binding (Bmax) through Scatchard analysis.[7][8]
Cell-Based Assays
MTT Assay for Cytotoxicity:
-
Cell Culture: Cancer cell lines (e.g., HeLa, SCC-9, SAS) are cultured in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is read on a plate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
Molecular Interactions and Downstream Effects
The binding of this compound to β-tubulin initiates a cascade of events that ultimately lead to cell death. The following diagrams illustrate the logical flow of these processes.
Caption: Binding of this compound to β-tubulin and its downstream effects.
Conclusion
This compound is a biologically significant and active derivative of Taxol that shares its binding site on β-tubulin and its fundamental mechanism of action in promoting microtubule stabilization. While direct quantitative binding data for this compound remains an area for further public investigation, its comparable, and in some cases superior, cytotoxic effects to Taxol underscore its importance in the field of cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel taxanes, facilitating the development of next-generation microtubule-targeting agents.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Epitaxol | 105454-04-4 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bioactive Taxol conformation on β-tubulin: Experimental evidence from highly active constrained analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epimerization of Taxol to 7-Epi-Taxol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epimerization of Paclitaxel (Taxol) at the C-7 position to form its stereoisomer, 7-Epi-Taxol. This transformation is a critical consideration in the manufacturing, formulation, and clinical application of Taxol, as it can impact the drug's stability and efficacy. This document details the underlying chemical mechanism, factors influencing the reaction, and analytical methods for monitoring this conversion.
The Chemical Transformation: Mechanism of Epimerization
The epimerization of Taxol to this compound is a chemical process that involves the inversion of the stereochemistry at the 7th carbon position of the baccatin III core. This reaction is understood to be a base-catalyzed process, with no evidence suggesting it occurs under acidic conditions.[1] The accepted mechanism for this transformation is a retro-aldol/aldol reaction.[1]
The process is initiated by the deprotonation of the hydroxyl group at the C-7 position by a base. This is followed by a structural rearrangement that leads to the formation of an enolate intermediate.[1] The subsequent reprotonation of this intermediate can occur from either face, leading to the formation of either the original Taxol (7β-OH) or its epimer, this compound (7α-OH). The rate-limiting step in this process is believed to be the structural rearrangement that forms the enolate intermediate.[1]
Factors Influencing the Epimerization of Taxol
Several factors have been identified to significantly influence the rate and extent of Taxol's epimerization. A thorough understanding of these factors is crucial for minimizing the formation of this compound during production and storage.
-
pH: The epimerization is base-catalyzed. The rate of conversion increases in neutral to basic aqueous solutions.[1]
-
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of epimerization.
-
Buffer Concentration: The concentration of the buffer used in aqueous solutions can also impact the reaction kinetics.[1]
-
Solvents: The choice of solvent plays a critical role. For instance, the presence of dichloromethane and chloroform can promote epimerization. This is attributed to the ability of their C-Cl bonds to form hydrogen bonds with the C-7 hydroxyl group of Taxol.[2]
-
Structural Modifications: Modifications to the Taxol molecule can also affect the rate of epimerization. For example, the removal of the acetyl group at the C-10 position has been shown to increase the epimerization rate in basic aqueous solutions.[1]
Quantitative Analysis of the Epimerization Process
While the qualitative aspects of Taxol epimerization are well-documented, specific quantitative data on the reaction kinetics and thermodynamics are less commonly reported in publicly available literature. However, the equilibrium of this reaction has been studied under various conditions.
Reaction Kinetics
The epimerization of Taxol to this compound is a reversible reaction. The forward reaction can be represented by the rate constant kf, and the reverse reaction by kr.
Taxol ⇌ this compound
The rate of the forward reaction is proportional to the concentration of Taxol and the base catalyst, while the rate of the reverse reaction is proportional to the concentration of this compound and the base. At present, specific values for these rate constants under varying conditions of pH and temperature are not widely published.
Reaction Equilibrium
The equilibrium between Taxol and this compound is characterized by the equilibrium constant, Keq = [this compound]/[Taxol] = kf/kr. Studies have shown that there is a small free energy change between the two epimers, with the S-epimer (this compound) being thermodynamically more favorable.[1] The equilibrium ratio of the epimers is influenced by the specific taxoid and the reaction conditions.
| Taxoid Derivative | Base/Solvent | Approximate Equilibrium Ratio (7β:7α) |
| 10-deacetylpaclitaxel | DBU/Toluene | Predominantly 7α-epimer |
| 10-deacetylbaccatin III | Potassium carbonate/Methanol | 2.2 : 1 |
| Paclitaxel | Sodium hydride | 2.8 : 1 |
| 7-epi-10-deacetylpaclitaxel | DBU/Xylene | 1 : 1.3 |
| Paclitaxel | DBU/Xylene | 1 : 2 |
Note: The ratios are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Preparative Epimerization of Taxol
A straightforward and effective method for the conversion of Taxol to this compound has been developed, achieving a high conversion rate.
Protocol:
-
Reaction Setup: Dissolve Taxol in acetonitrile (ACN).
-
Addition of Base: Add sodium bicarbonate (NaHCO3) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the desired conversion is achieved (over 82% has been reported), the product can be isolated and purified using standard chromatographic techniques.[3]
Analytical Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary analytical techniques for separating and quantifying Taxol and this compound.
Typical HPLC/UHPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase columns such as C18, C8, or F5 are commonly used. |
| Mobile Phase | A gradient elution is typically employed, often consisting of a mixture of water, acetonitrile, and/or methanol. |
| Flow Rate | Varies depending on the column dimensions and particle size, typically in the range of 0.4 to 1.5 mL/min. |
| Detection | UV detection at 227 nm is standard for taxanes. |
| Temperature | Column temperature is usually maintained between 30-40°C to ensure reproducible retention times. |
Sample Preparation for Biological Matrices:
For the analysis of Taxol and its epimers in biological samples such as plasma or cell culture, a sample extraction step is necessary to remove interfering substances. This often involves liquid-liquid extraction or solid-phase extraction.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive identification and structural elucidation of this compound. Detailed 1H and 13C NMR assignments for both Taxol and this compound have been published, allowing for their unambiguous identification. Mass spectrometry provides accurate molecular weight information and fragmentation patterns that further confirm the identity of the epimers.
Biological Implications
It is important to note that this compound is not an inactive degradation product. Studies have shown that it is a biologically active isomer with properties comparable to Taxol in terms of its ability to promote microtubule assembly and its cytotoxic effects on cancer cells.[4] The presence of this compound has been detected in cell culture medium and in the plasma and urine of patients undergoing Taxol treatment, indicating that this epimerization can occur in vitro and potentially in vivo.
Conclusion
The epimerization of Taxol to this compound is a significant chemical transformation that warrants careful consideration in the pharmaceutical development and clinical use of this important anticancer agent. The reaction is primarily driven by basic conditions, with temperature and solvent choice also playing crucial roles. While this compound retains biological activity, its formation represents a change in the chemical composition of the drug product. Therefore, robust analytical methods and controlled manufacturing and storage conditions are essential to ensure the quality, stability, and consistent therapeutic performance of Taxol formulations. Further research into the specific kinetics and thermodynamics of this epimerization under various pharmaceutically relevant conditions would be beneficial for the continued optimization of Taxol-based therapies.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Epi-Taxol in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Taxol is a bioactive metabolite and epimer of Paclitaxel (Taxol), a widely utilized chemotherapeutic agent.[1][2] Like its parent compound, this compound exhibits potent anticancer properties by targeting microtubules.[3][4] It promotes the polymerization and stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly, cell cycle arrest, and ultimately, apoptosis.[3][5][6] Notably, some studies suggest that this compound may possess greater stability and, in some cases, stronger cytotoxicity than Paclitaxel itself, making it a compound of significant interest in cancer research and drug development.[1][7]
These application notes provide a comprehensive guide for the utilization of this compound in various cell culture-based assays to evaluate its anti-cancer effects.
Mechanism of Action
This compound, similar to Paclitaxel, functions as a microtubule-stabilizing agent.[3][5] It binds to the β-tubulin subunit of microtubules, which prevents their depolymerization.[5][6] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation during cell division.[3][8] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which can trigger apoptotic cell death.[9][10]
Recent studies have further elucidated the downstream signaling pathways affected by this compound. Treatment with this compound has been shown to downregulate the phosphorylation of key proteins in the AKT and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation.[1][9] By inhibiting these pathways, this compound promotes both apoptosis and autophagy in cancer cells.[9][11]
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed IC50 | Reference |
| SCC-9 | Head and Neck Squamous Cell Carcinoma | MTT | 0-200 nM | 24, 48, 72 h | ~50 nM at 24h | [9] |
| SCC-47 | Head and Neck Squamous Cell Carcinoma | MTT | 0-200 nM | 24, 48, 72 h | Not explicitly stated, but significant viability reduction at 50 nM | [9] |
| Cis-SCC-9 | Cisplatin-Resistant HNSCC | MTT | 0-100 nM | 24, 48, 72 h | Dose-dependent reduction in viability | [1] |
| Cis-SAS | Cisplatin-Resistant HNSCC | MTT | 0-100 nM | 24, 48, 72 h | Dose-dependent reduction in viability | [1] |
| HeLa | Cervical Cancer | WST-8 | Not specified | 72 h | 0.00005 µM (50 pM) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on head and neck squamous cell carcinoma cell lines.[1][9]
Materials:
-
This compound
-
Cancer cell lines (e.g., SCC-9, SCC-47)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 25, 50, 100, and 200 nM.[1][9]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.[1][9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods used to assess the effect of this compound on the cell cycle distribution of cancer cells.[1][9]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.[9]
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases are quantified.[1][9]
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining.[1]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[1]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[1]
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on protein expression and phosphorylation in signaling pathways like AKT and MAPK/ERK.[1][9]
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, Cyclin A, Cyclin B, CDK2, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with different concentrations of this compound for 24 hours.[9]
-
Lyse the cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.[1][9]
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for assessing this compound.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: In Vitro Efficacy of 7-Epi-Taxol
Introduction
7-Epi-Taxol is a major and biologically active metabolite of Paclitaxel (Taxol), a widely used chemotherapeutic agent derived from the Pacific yew tree, Taxus brevifolia.[1][2] Like its parent compound, this compound is a microtubule-stabilizing agent, exhibiting potent anticancer properties.[2][3] It functions by binding to polymerized tubulin, shifting the equilibrium towards microtubule assembly and preventing their disassembly.[3][4][5] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][6] Notably, this compound is often more stable and can be more cytotoxic to cancer cells than Paclitaxel itself.[1][7] These application notes provide a summary of the in vitro effects of this compound and protocols for its use in cell-based assays.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the stabilization of microtubules. This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest.[8] Unable to resolve this arrest, the cancer cells are directed towards apoptosis. The apoptotic induction by this compound is mediated through the modulation of key signaling pathways. Studies in head and neck squamous cell carcinoma (HNSCC) have demonstrated that this compound can suppress the phosphorylation of AKT, ERK1/2, and p38 MAPK, which are crucial for cell survival and proliferation.[1] This suppression triggers both the intrinsic and extrinsic apoptotic pathways.[1]
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines have been shown to be susceptible to this compound. For example, Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, including cisplatin-resistant variants, are common models.
-
Cell Seeding: Plate cells (e.g., SCC-9, SAS, and their cisplatin-resistant counterparts) in appropriate multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200 nM).
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. An untreated control group (vehicle control) should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24, 48, or 72 hours.[1][7]
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability relative to the untreated control cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: After treatment with this compound for 24 hours, harvest the cells by trypsinization.[1]
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of this compound's effect.[1]
Apoptosis Assay (Annexin V/Dead Cell Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Treat cells with this compound for 24 hours and then harvest them.[1]
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a dead cell stain (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation
Table 1: Cytotoxicity of this compound in HNSCC Cell Lines
| Cell Line | Concentration (nM) | Incubation Time (h) | Cell Viability (%) |
| Cis-SCC9 | 25 | 24 | Reduced |
| 50 | 24 | Reduced | |
| 100 | 24 | Reduced | |
| Cis-SAS | 25 | 24 | Reduced |
| 50 | 24 | Reduced | |
| 100 | 24 | Reduced | |
| SCC-9 | 50 | 24, 48, 72 | Dose- and time-dependent reduction |
| 100 | 24, 48, 72 | Dose- and time-dependent reduction | |
| 200 | 24, 48, 72 | Dose- and time-dependent reduction | |
| SCC-47 | 50 | 24, 48, 72 | Dose- and time-dependent reduction |
| 100 | 24, 48, 72 | Dose- and time-dependent reduction | |
| 200 | 24, 48, 72 | Dose- and time-dependent reduction |
Note: "Reduced" indicates a statistically significant decrease in cell viability compared to the untreated control as reported in the source literature. Specific percentages were not consistently provided across all studies.[1][7]
Table 2: Effect of this compound on Cell Cycle Distribution in Cisplatin-Resistant HNSCC Cells
| Cell Line | Concentration (nM) | % of Cells in G2/M Phase |
| Cis-SCC9 | 0 | Baseline |
| 25 | Increased | |
| 50 | Increased | |
| 100 | Increased | |
| Cis-SAS | 0 | Baseline |
| 25 | Increased | |
| 50 | Increased | |
| 100 | Increased |
Note: "Increased" signifies a dose-dependent accumulation of cells in the G2/M phase after 24 hours of treatment.[1]
Table 3: Induction of Mitochondrial Depolarization by this compound
| Cell Line | Concentration (nM) | % of Depolarized Cells |
| SCC-9 | 0 | Baseline |
| 50 | 13.36 | |
| 100 | 22.94 | |
| 200 | 28.13 | |
| SCC-47 | 0 | Baseline |
| 50 | 15.46 | |
| 100 | 17.00 | |
| 200 | 34.57 |
Data represents the percentage of cells with depolarized mitochondria after 24 hours of treatment.[7]
Visualizations
Caption: Workflow for evaluating the in vitro effects of this compound.
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for 7-Epi-Taxol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Epi-Taxol, an active metabolite of Paclitaxel (Taxol), in cancer research. Detailed protocols for key experiments are included to facilitate the investigation of its anticancer properties.
Introduction
This compound is a significant bioactive metabolite of Paclitaxel, formed through epimerization at the C-7 position.[1] It has demonstrated comparable activity to Paclitaxel in promoting microtubule polymerization and exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to other chemotherapeutic agents like cisplatin.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.[1][3][4][5] This document outlines its applications in cancer research with detailed experimental protocols and data.
Mechanism of Action
This compound exerts its anticancer effects through multiple pathways:
-
Microtubule Stabilization: Similar to Paclitaxel, this compound binds to microtubules, promoting their assembly and stabilizing them against depolymerization.[2][4][6][7] This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest, primarily at the G2/M phase.[1][3][8][9]
-
Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways.[1] This involves the modulation of key signaling molecules and apoptosis-related proteins.
-
Signaling Pathway Modulation: Studies have shown that this compound can suppress critical cell survival signaling pathways, including the AKT and MAPK (ERK1/2) pathways, further contributing to its pro-apoptotic effects.[1][10]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Resistance Profile | Treatment Concentration (nM) | Incubation Time (hours) | Effect |
| SCC-9 | Cisplatin-Resistant | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability[1] |
| SAS | Cisplatin-Resistant | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability[1] |
| SCC-9 | Cisplatin-Sensitive | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability[1] |
| SAS | Cisplatin-Sensitive | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability[1] |
| SCC-9 | N/A | 0-200 | 24 | Increased apoptosis index in a dose-dependent manner[10] |
| SCC-47 | N/A | 0-200 | 24 | Increased apoptosis index in a dose-dependent manner[10] |
Table 2: Effects of this compound on Microtubule Polymerization
| Cell Line | Effective Concentration (EC50) | Effect |
| J774.2 | 120 nM | Inhibition of microtubule polymerization[11] |
| CHO | 310 nM | Inhibition of microtubule polymerization[11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., SCC-9, SAS)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) for the desired time periods (e.g., 24, 48, 72 hours).[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Aspirate the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 595 nm using a spectrophotometer.[1]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.[12][13]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[14] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on protein expression in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT, anti-phospho-ERK1/2, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 6. repository.yu.edu [repository.yu.edu]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In Vivo Models in 7-Epi-Taxol Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Epi-Taxol is a significant, biologically active metabolite of Paclitaxel (Taxol), a widely used chemotherapeutic agent.[1][2][3] Like its parent compound, this compound exerts its anticancer effects by promoting the polymerization of tubulin, which stabilizes microtubules against depolymerization.[4][5][6] This action disrupts the normal dynamics of the microtubule network, leading to a blockage of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[1][4][5][7]
Studies have indicated that this compound may be more stable and, in some cases, more cytotoxic to cancer cells than Paclitaxel.[1] Notably, it has demonstrated efficacy in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) by suppressing key survival pathways.[1] The development of robust in vivo models is critical for the preclinical evaluation of this compound, allowing for the assessment of its therapeutic efficacy, pharmacokinetics, and toxicity profile in a whole-organism context. These application notes provide detailed protocols for establishing and utilizing such models.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves microtubule stabilization. However, its downstream effects on cellular signaling are crucial to its apoptotic activity, particularly in drug-resistant cancers. Research in cisplatin-resistant HNSCC cells has shown that this compound induces apoptosis by reducing the phosphorylation, and thus the activity, of key proteins in the AKT and MAPK signaling cascades.[1] This suppression deactivates pro-survival signals, tipping the cellular balance towards apoptosis.
Caption: Signaling pathway of this compound in resistant cancer cells.
Part 1: Xenograft Model Development
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard tools in oncology research for evaluating novel anticancer agents.[8] The most common approach involves the subcutaneous implantation of cancer cells into immunodeficient mice, which allows for the straightforward measurement of tumor growth.[8]
Caption: General workflow for xenograft model development.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol details the procedure for creating a subcutaneous cell line-derived xenograft model in immunodeficient mice.
Materials:
-
Cell Line: Appropriate cancer cell line (e.g., cisplatin-resistant HNSCC, breast, or ovarian cancer lines).
-
Animals: 6-8 week old immunodeficient mice (e.g., Athymic Nude, NOD-SCID).[9][10]
-
Reagents:
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate).
-
Sterile saline (0.9% NaCl).
-
-
Equipment:
-
Laminar flow hood.
-
CO2 incubator.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Tuberculin syringes (1 mL) with 27-30 gauge needles.
-
Digital calipers.
-
Animal housing facility.
-
Methodology:
-
Cell Culture: Culture selected cancer cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge (e.g., 300 x g for 5 minutes). d. Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or saline to the desired concentration (typically 1x10⁷ to 5x10⁷ cells/mL). e. (Optional) If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just before injection to achieve a final concentration of 2-5x10⁶ cells per 100-200 µL injection volume.
-
Animal Inoculation: a. Anesthetize the mouse if required by institutional guidelines. b. Shave and sterilize the injection site on the right flank of the mouse with an alcohol wipe. c. Draw the cell suspension (100-200 µL) into a 1 mL tuberculin syringe. d. Gently lift the skin and inject the cell suspension subcutaneously.
-
Tumor Monitoring: a. Monitor the animals daily for the first week for any adverse reactions. b. Once tumors become palpable, measure them 2-3 times per week using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 . d. Monitor animal body weight and overall health throughout the study.[11] e. Proceed with the efficacy study when average tumor volumes reach the desired size (e.g., 100-200 mm³).
Part 2: In Vivo Efficacy, PK, and Toxicity Studies
Once tumors are established, the models can be used to evaluate the antitumor activity, pharmacokinetic profile, and toxicity of this compound.
Caption: Workflow for an in vivo efficacy study.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes a typical efficacy study to assess the antitumor effects of this compound.
Study Design:
-
Groups:
-
Vehicle Control
-
Positive Control (e.g., Paclitaxel at a clinically relevant dose)
-
This compound (Low Dose)
-
This compound (High Dose)
-
-
Animals per Group: 8-10 mice to ensure statistical power.[12]
-
Randomization: Randomize animals into groups when tumors reach 100-200 mm³ to ensure a similar average tumor volume across all groups at the start of treatment.
Materials:
-
Tumor-bearing mice from Protocol 1.
-
This compound compound.
-
Vehicle for solubilization (e.g., a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a possible starting point).[2]
-
Administration supplies (syringes, needles for intravenous or intraperitoneal injection).
Methodology:
-
Drug Preparation: Prepare fresh formulations of the vehicle, positive control, and this compound on each day of dosing. This compound solubility can be enhanced with sonication.[2]
-
Administration: a. Administer the assigned treatment to each mouse based on its most recent body weight. b. The route of administration (e.g., intravenous, intraperitoneal) and schedule (e.g., once daily for 5 days, or once every 3 days for 4 cycles) should be based on preliminary toxicity and pharmacokinetic data. Intravenous injections are common for taxanes.[13]
-
Monitoring and Data Collection: a. Measure tumor volume and body weight 2-3 times per week. b. Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of distress).
-
Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). b. Euthanize animals if they reach humane endpoints (e.g., >20% body weight loss, tumor ulceration, impaired mobility). c. At termination, excise tumors and measure their final weight. d. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. e. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Protocol 3: Preliminary Pharmacokinetic (PK) and Toxicity Assessment
This protocol provides a framework for conducting acute toxicity and PK studies in non-tumor-bearing mice to establish a safe and effective dosing regimen.
Methodology - Acute Toxicity (MTD Determination):
-
Dose Escalation: Use healthy, non-tumor-bearing mice. Administer single doses of this compound in escalating dose cohorts (3 mice per cohort).
-
Monitoring: Observe animals for 7-14 days. Monitor body weight daily for the first week, then every other day. Record any signs of toxicity.
-
MTD Definition: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or >15-20% body weight loss.[14] This dose can be used as the high dose in subsequent efficacy studies.
Methodology - Pharmacokinetics:
-
Animal Groups: Use healthy, non-tumor-bearing mice with cannulated jugular veins for ease of blood collection.
-
Administration: Administer a single dose of this compound (e.g., via intravenous bolus).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-injection.[15]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[15]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t½), and clearance (CL).[16][17]
Quantitative Data Summary
The following tables present hypothetical but representative data that could be generated from the studies described above.
Table 1: Comparative In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| Vehicle Control | 10 mL/kg, q3d x 4 | 1850 ± 210 | - |
| Paclitaxel | 15 mg/kg, q3d x 4 | 850 ± 155 | 54.1% |
| This compound | 10 mg/kg, q3d x 4 | 980 ± 170 | 47.0% |
| this compound | 20 mg/kg, q3d x 4 | 550 ± 120 | 70.3% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg, i.v.) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | t½ (hours) | CL (L/h/kg) |
|---|---|---|---|---|---|
| This compound | 10 | 4500 | 7800 | 2.5 | 1.28 |
| Paclitaxel | 10 | 5200 | 9100 | 2.8 | 1.10 |
Table 3: Acute Toxicity Profile of this compound in Mice (Single i.v. Dose)
| Dose (mg/kg) | Mortality (n/3) | Mean Max Body Weight Loss (%) | Clinical Signs |
|---|---|---|---|
| 20 | 0/3 | 4% | None observed |
| 40 | 0/3 | 12% | Mild lethargy, recovered day 3 |
| 60 | 1/3 | 22% | Severe lethargy, hunched posture |
| MTD (Est.) | | ~40 mg/kg | |
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 3. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.albany.edu [search.library.albany.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taxol: a review of its preclinical in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo toxicity and bioavailability of Taxol and a paclitaxel/beta-cyclodextrin formulation in a rat model during HIPEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Epi-Taxol for Microtubule Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Taxol is a biologically active isomer and the primary derivative of Taxol (paclitaxel) observed in cell culture environments.[1][2] Like its well-studied counterpart, this compound functions as a potent microtubule-stabilizing agent, making it an invaluable tool for investigating the intricate dynamics of the microtubule cytoskeleton.[3] Microtubules are fundamental components of the cellular architecture, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[4] Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for these functions. By suppressing microtubule dynamics, this compound arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5][6] This mechanism of action is central to its potent anti-cancer properties.[5]
These application notes provide detailed protocols for utilizing this compound to study microtubule dynamics, including in vitro polymerization assays and cellular immunofluorescence studies. While research indicates that this compound exhibits comparable, and in some instances, more stable and cytotoxic effects than Taxol, these protocols are designed to facilitate further quantitative comparisons and detailed mechanistic studies.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of Taxol on microtubule dynamics and cell viability. Given the comparable biological activity of this compound, these values provide a useful reference for experimental design.[1]
Table 1: Effect of Taxol on Microtubule Dynamics in Human Cancer Cell Lines [7]
| Cell Line | Taxol Concentration (nM) | Inhibition of Growing Rate (%) | Inhibition of Shortening Rate (%) | Inhibition of Dynamicity (%) |
| Caov-3 (Ovarian Adenocarcinoma) | 30 | 24 | 32 | 31 |
| A-498 (Kidney Carcinoma) | 100 | 18 | 26 | 63 |
Table 2: Cytotoxic Effects of this compound on Cisplatin-Resistant Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [8]
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | Effect |
| Cis-SCC-9 | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability |
| Cis-SAS | 25, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay
This protocol allows for the quantitative analysis of this compound's effect on the polymerization of purified tubulin. The increase in turbidity, as tubulin polymerizes into microtubules, is measured spectrophotometrically.
Materials:
-
Purified tubulin (>99%)
-
This compound stock solution (in DMSO)
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Microplate reader with temperature control (37°C) and 340 nm wavelength capability
-
96-well clear bottom plates
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Prepare a GTP/Glycerol solution by adding GTP to the General Tubulin Buffer with glycerol to final concentrations of 2 mM GTP and 20% glycerol.
-
-
Assay Setup:
-
Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.
-
Add 25 µL of the this compound dilutions (or DMSO control) to the appropriate wells.
-
Incubate the plate at 37°C for 2 minutes.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding 25 µL of the GTP/Glycerol solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of this compound.
-
Determine the Vmax (maximum rate of polymerization) and the final extent of polymerization for each condition.
-
Calculate the EC50 value, the concentration of this compound that induces half-maximal polymerization.
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol details the visualization of microtubule architecture in cells treated with this compound, allowing for the qualitative and quantitative assessment of its effects on the microtubule cytoskeleton.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100
-
Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody (e.g., DM1A)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a DMSO control in complete medium for the desired duration (e.g., 4, 12, or 24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed PBS.
-
Permeabilize and fix the cells by incubating with MTSB for 3-5 minutes at 37°C, followed by fixation with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate the coverslips with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
-
Visualizations
Caption: Mechanism of this compound on Microtubule Dynamics.
Caption: Immunofluorescence Workflow for Microtubule Visualization.
Caption: Simplified Signaling Pathway to Apoptosis.
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Structural Determinants of the Dictyostatin Chemotype for Tubulin Binding Affinity and Antitumor Activity Against Taxane- and Epothilone-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C47H51NO14 | CID 184492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Microtubule Associated | TargetMol [targetmol.com]
Application Notes and Protocols for Inducing Mitotic Arrest with 7-Epi-Taxol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-Epi-Taxol, a potent microtubule-stabilizing agent, for the induction of mitotic arrest in cancer cell lines. This document includes detailed protocols for cell treatment, analysis of cell cycle distribution, and elucidation of the underlying signaling pathways.
Introduction
This compound is the major bioactive metabolite of the widely used chemotherapeutic agent paclitaxel (Taxol). It is known to be more stable and, in some cases, more cytotoxic to cancer cells than its parent compound. Like paclitaxel, this compound functions by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization, which is essential for the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest can ultimately trigger apoptotic cell death.[1][2] These notes provide detailed methodologies for harnessing this activity in a research setting.
Data Presentation
Table 1: Efficacy of this compound in Inducing G2/M Phase Arrest in Head and Neck Squamous Carcinoma (HNSCC) Cell Lines
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of cisplatin-resistant HNSCC cell lines after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Cell Line | This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cis-SCC9 | 0 | 65.4 | 24.1 | 10.5 |
| 50 | 55.2 | 23.8 | 21.0 | |
| 100 | 48.7 | 22.5 | 28.8 | |
| Cis-SAS | 0 | 70.1 | 18.9 | 11.0 |
| 50 | 68.5 | 18.2 | 13.3 | |
| 100 | 58.3 | 17.9 | 23.8 |
Data adapted from a study on cisplatin-resistant HNSCC cells.[1]
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest using this compound
This protocol details the steps for treating cultured cancer cells with this compound to induce mitotic arrest.
Materials:
-
Cancer cell line of interest (e.g., Cis-SCC9, Cis-SAS, SCC-9, SCC-47)[1][3]
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM and 100 nM).[1] A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]
-
Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.
-
Downstream Analysis: The harvested cells are now ready for analysis of mitotic arrest, such as flow cytometry for cell cycle distribution or immunofluorescence for spindle morphology.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol describes how to analyze the cell cycle profile of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[4]
Materials:
-
Harvested cells (from Protocol 1)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Fixation: Wash the harvested cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA, which can interfere with PI staining of DNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for inducing and analyzing mitotic arrest.
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: 7-Epi-Taxol Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7-Epi-Taxol in cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Paclitaxel (Taxol)?
A1: this compound is the C-7 epimer of Paclitaxel, a widely used anti-cancer drug. In aqueous solutions, such as cell culture media, Paclitaxel can undergo a chemical process called epimerization at the 7th carbon position of its core structure, converting it into this compound.[1][2] Importantly, this compound is not an inactive byproduct; it is a biologically active metabolite with comparable activity to Paclitaxel in promoting microtubule bundle formation and inhibiting cell replication.[1][3]
Q2: What are the primary factors that influence the stability of this compound in cell culture media?
A2: The stability of this compound, and the equilibrium between Paclitaxel and this compound, is primarily influenced by:
-
pH: The epimerization process is base-catalyzed. In neutral to alkaline conditions (pH > 7), the conversion of Paclitaxel to this compound is more favorable.[2][4] Conversely, under acidic conditions (pH < 4), epimerization is minimal.[5]
-
Temperature: Higher temperatures accelerate the rate of both epimerization and hydrolysis of taxanes.[2][6] For standard cell culture incubations at 37°C, some degree of epimerization and degradation should be expected.
-
Cell Culture Media Composition: The specific components of the cell culture medium can influence stability. The presence of serum and its associated proteins, like albumin, may impact the stability and bioavailability of taxanes.[4][7]
-
Storage and Handling: Improper storage of stock solutions (e.g., at room temperature for extended periods) or repeated freeze-thaw cycles can lead to degradation before the compound is even introduced into the cell culture system.[3]
Q3: What are the main degradation products of this compound in cell culture media?
A3: Similar to Paclitaxel, this compound can undergo hydrolysis, primarily leading to the cleavage of the side chain at C-13.[6][8] This results in the formation of baccatin III and 10-deacetylbaccatin III, which have significantly less cytotoxic activity.[1]
Q4: How does the presence of serum in the culture medium affect this compound stability?
A4: Serum contains a high concentration of proteins, most notably albumin, which can bind to hydrophobic drugs like taxanes. This binding can have a dual effect. On one hand, it can potentially stabilize the compound from rapid degradation in the aqueous environment of the media.[4] On the other hand, protein binding can also influence the equilibrium between Paclitaxel and this compound and affect the free drug concentration available to the cells. The exact impact can be complex and may depend on the specific taxane and the concentration of serum.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
-
Possible Cause 1: Degradation of this compound during the experiment.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Collect aliquots of the medium (without cells) at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of this compound and the appearance of degradation products using HPLC.
-
pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause a shift in pH, potentially accelerating degradation.
-
Minimize Incubation Time: If significant degradation is observed, consider reducing the drug exposure time in your experimental protocol if feasible.
-
-
-
Possible Cause 2: Epimerization of a Paclitaxel starting material.
-
Troubleshooting Steps:
-
Analyze Stock Solution: If you are starting with a Paclitaxel solution, analyze its purity by HPLC to determine the initial percentage of this compound. The presence of a significant amount of the epimer from the start may affect the interpretation of your results.
-
Proper Stock Solution Storage: Ensure that your Paclitaxel and this compound stock solutions are stored correctly, typically in a suitable solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]
-
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent preparation of working solutions.
-
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in cell culture medium immediately before adding to the cells. Do not store diluted solutions in aqueous media for extended periods.
-
Thorough Mixing: Ensure thorough mixing of the this compound stock solution into the culture medium before application to the cells to ensure a homogenous concentration.
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use of Appropriate Plastics: While less of an issue with modern laboratory plastics, be aware that highly lipophilic compounds can sometimes adsorb to certain types of plastic. Use polypropylene tubes for storage and preparation where possible.
-
Pre-equilibration: For sensitive assays, consider pre-incubating the culture plates with the drug-containing medium for a short period to saturate any non-specific binding sites before adding the cells.
-
-
Quantitative Data Summary
The following tables summarize the known stability characteristics of taxanes in aqueous solutions. Note that specific degradation rates for this compound in common cell culture media are not extensively published. Therefore, the provided data is largely based on the behavior of Paclitaxel, which undergoes similar degradation pathways. Researchers are encouraged to determine the stability of this compound under their specific experimental conditions.
Table 1: Factors Affecting Taxane Stability in Aqueous Solutions
| Parameter | Effect on Stability | Reference |
| pH | Optimal stability around pH 4. Base-catalyzed epimerization and hydrolysis increase at pH > 7. | [2][5] |
| Temperature | Increased temperature accelerates degradation. | [2] |
| Aqueous Solution | Prone to epimerization and hydrolysis. | [1][6] |
| Presence of Serum | May increase stability through protein binding, but can also affect free drug concentration. | [4] |
Table 2: Degradation Products of Paclitaxel and this compound
| Degradation Product | Formation Pathway | Biological Activity | Reference |
| This compound | Epimerization of Paclitaxel | Comparable to Paclitaxel | [1] |
| Baccatin III | Hydrolysis of the side chain at C-13 | Significantly reduced cytotoxicity | [1] |
| 10-deacetylbaccatin III | Hydrolysis of the acetyl group at C-10 and the side chain at C-13 | Significantly reduced cytotoxicity | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard
-
Paclitaxel standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase buffering)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (detection at ~227 nm)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of this compound and Paclitaxel in DMSO (e.g., 10 mM). From these, prepare a series of calibration standards in the cell culture medium to be tested, ranging from the expected experimental concentrations.
-
Incubation: Spike a known concentration of this compound into the cell culture medium in a sterile container. Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the medium.
-
Sample Preparation:
-
Centrifuge the aliquot to remove any precipitates.
-
Perform a protein precipitation step if the medium contains serum. A common method is to add 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
A typical mobile phase for separating Paclitaxel and this compound is a gradient of acetonitrile and water (with a small amount of formic acid or ammonium acetate for pH control). A common starting point is a 50:50 mixture of acetonitrile and water, with a gradient to a higher acetonitrile concentration.
-
Set the UV detector to 227 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks for this compound and any degradation products by comparing their retention times to the standards.
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate and half-life (t₁/₂) of this compound in the medium.
-
Visualizations
Caption: Epimerization and degradation pathways of Paclitaxel in aqueous solutions.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural basis of camptothecin interactions with human serum albumin: impact on drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
Technical Support Center: Optimizing 7-Epi-Taxol for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing 7-Epi-Taxol concentration in cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Taxol (Paclitaxel)?
A: this compound is a major bioactive metabolite and isomer of Paclitaxel (Taxol).[1][2][3] In cell culture medium, Taxol can convert into this compound.[1] Its biological activity, which involves promoting microtubule assembly and inhibiting cell replication, is comparable to that of Taxol.[1][2] Some studies suggest this compound is more stable and may exhibit even stronger cytotoxicity to cancer cells than its parent compound.[3][4]
Q2: What is the primary mechanism of action for this compound?
A: Similar to Taxol, this compound's primary mechanism is the disruption of microtubule dynamics. It stabilizes microtubules, preventing their disassembly, which is crucial for cell division.[3] This action leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces programmed cell death (apoptosis).[3] At the molecular level, this compound has been shown to suppress signaling pathways like AKT and MAPK to trigger apoptosis in cancer cells.[3]
Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?
A: A sensible starting point for most cancer cell lines is a broad logarithmic range from 1 nM to 10 µM. For sensitive cell lines, the half-maximal inhibitory concentration (IC50) is often in the low nanomolar range. For instance, in studies with cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, concentrations between 25 nM and 100 nM were effective.[3] As a reference, the parent compound Paclitaxel has shown IC50 values between 2.5 and 7.5 nM in various human tumor cell lines after a 24-hour exposure.[5][6]
Q4: How should I prepare and store this compound stock solutions?
A: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 1-10 mM).[7][8] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentrations. It is critical to ensure the final concentration of the organic solvent in the cell culture wells is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of solvent) in your experimental setup.[7]
Q5: Which cytotoxicity assay is most suitable for this compound?
A: Tetrazolium-based colorimetric assays are widely used and suitable for this compound. The most common is the MTT assay, which measures the metabolic activity of viable cells by observing the reduction of a yellow tetrazolium salt to purple formazan crystals.[9] Alternatives include XTT, MTS, and WST-1 assays, which produce a water-soluble formazan product, simplifying the protocol.[10][11] It is crucial to select an assay and optimize parameters like cell seeding density and incubation time for your specific cell line.[12]
Q6: What is the optimal incubation time for treating cells with this compound?
A: The cytotoxic effect of this compound is time-dependent. Common incubation periods are 24, 48, and 72 hours.[3] Longer exposure times generally lead to increased cytotoxicity.[5][6] A 72-hour incubation is often used to determine IC50 values as it allows for effects on multiple cell cycles.[13] We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific research question and cell line.
Section 2: Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal or shows a plateau at high concentrations. What could be wrong?
A: This is a known phenomenon with taxanes. Studies with Paclitaxel have shown that after an initial sharp drop in cell viability, increasing the concentration above a certain point (e.g., 50 nM) may result in no additional cytotoxicity, creating a plateau.[5][6] In some cases, very high concentrations (e.g., 10,000 nM) have even resulted in a slight increase in survival compared to lower concentrations.[5][6] This can be due to the drug's specific effects on cell cycle kinetics. Ensure your concentration range is appropriate to capture the dynamic portion of the curve.
Q2: I am observing high variability between my replicate wells. What are the common causes?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense an equal number of cells into each well.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Incomplete Solubilization: If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete dissolution is a major source of variability.[11]
-
Pipetting Errors: Small errors in dispensing the drug, media, or assay reagents can lead to significant differences. Calibrate your pipettes regularly.
Q3: The absorbance readings in my untreated control wells are very low. What should I do?
A: Low signal in control wells typically indicates a low number of viable cells. Consider the following:
-
Increase Seeding Density: You may need to plate more cells per well. Perform a cell titration experiment to find the optimal seeding density that results in a linear relationship between cell number and absorbance.
-
Extend Incubation Time: The cells may not have had enough time to proliferate. However, be careful not to let them become over-confluent.
-
Check Cell Health: Ensure your cell line is healthy, free from contamination, and within a low passage number.
Q4: The purple formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
A: Complete solubilization is critical for accurate MTT results.[11] If you are having trouble, try the following:
-
Increase Shaking Time: After adding the solubilization agent (e.g., DMSO or an SDS-based solution), place the plate on an orbital shaker for a longer duration (e.g., 15 minutes or more).[11]
-
Gentle Pipetting: Gently pipette the solution up and down in each well to aid dissolution. Be careful not to create bubbles.
-
Switch Solubilizing Agent: If DMSO is not effective, consider using a solution of 10-20% SDS in 0.01 M HCl.
-
Consider an Alternative Assay: Assays like MTS or XTT produce a water-soluble formazan, eliminating the solubilization step entirely.[10]
Q5: Could this compound or its solvent (DMSO) be interfering with my assay?
A: It is possible. Some chemical compounds can directly react with the MTT reagent, leading to false results.[7] To check for this, set up a control well containing culture medium and the highest concentration of this compound (and DMSO) but no cells. Add the MTT reagent and the solubilizer as you would for other wells. A significant color change in this cell-free well indicates interference.
Section 3: Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell number and incubation times is recommended for each cell line.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound
-
DMSO (or other suitable solvent)
-
Cell line of interest and appropriate culture medium
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light)[10]
-
Solubilization Solution (e.g., pure DMSO or 20% SDS in 50% DMF)
-
Multi-channel pipette
-
Microplate reader (capable of reading absorbance at ~570-595 nm)
Workflow Diagram:
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Stability of 7-Epi-Taxol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 7-Epi-Taxol in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation in aqueous solutions is epimerization at the C-7 position, which is an equilibrium reaction with its parent compound, Paclitaxel. This process is significantly accelerated under neutral to basic pH conditions.[1][2] Additionally, hydrolysis of the ester groups, particularly the side chain at C-13, is a major degradation pathway, also catalyzed by basic conditions (pH > 6-7).[3]
Q2: What is the most critical factor to control for maintaining the stability of this compound?
A2: The pH of the solution is the most critical factor. This compound, like other taxanes, is most stable in acidic conditions, with an optimal pH range of 4-5.[2] Neutral and, particularly, basic solutions will promote both epimerization and hydrolysis.[1][3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures increase the rate of degradation, including both epimerization and hydrolysis.[3][4] Therefore, it is crucial to store this compound solutions at recommended low temperatures. For long-term storage, -20°C or -80°C is advisable, while for short-term storage, refrigeration at 4°C is recommended.[5][6]
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent system can influence stability. While aqueous solutions are prone to pH-dependent degradation, some organic solvents can also present challenges. For instance, evaporation of methanolic solutions at elevated temperatures has been shown to cause significant degradation.[4][7] In contrast, epimerization has been observed to be minimal in chloroform.[4]
Q5: Are there any specific types of containers that should be used for storing this compound solutions?
A5: Yes, it is recommended to use non-PVC (polyvinyl chloride) containers, such as polyolefin or glass bags and vials. This is to avoid the leaching of plasticizers from the container material into the solution, a known issue with Paclitaxel formulations.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected loss of this compound concentration in my working solution. | The pH of your aqueous buffer is neutral or basic (pH ≥ 7). | Adjust the pH of your buffer to the optimal range of 4-5 using a suitable acidic buffer system (e.g., acetate buffer). |
| The solution was stored at room temperature for an extended period. | Prepare fresh solutions for each experiment and store any stock solutions at -20°C or -80°C. For working solutions, maintain them at 4°C whenever possible.[5][6] | |
| Appearance of new peaks in my HPLC chromatogram. | These are likely degradation products from epimerization (i.e., Paclitaxel) or hydrolysis. | Confirm the identity of the new peaks using a reference standard for Paclitaxel and by analyzing the mass spectra of the degradation products. Review your solution preparation and storage procedures to minimize degradation as per the recommendations above. |
| Precipitation observed in the solution. | This compound has low aqueous solubility. The concentration may be too high for the chosen solvent system. | Ensure the concentration of this compound is within its solubility limits for the specific solvent and temperature. The use of co-solvents or formulation vehicles may be necessary for higher concentrations. |
| Inconsistent experimental results. | Degradation of this compound during the experiment is leading to variable concentrations of the active compound. | Implement strict protocols for solution preparation, storage, and handling to ensure consistent quality of the this compound solution throughout your experiments. This includes pH control, temperature control, and use of fresh solutions. |
Quantitative Data Summary
The following table summarizes the key factors affecting the stability of taxanes in solution.
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 4-5) | Optimal stability | [2] |
| Neutral to Basic (pH > 6) | Increased epimerization and hydrolysis | [1][3] | |
| Temperature | 4°C | Stable for up to 72 hours (for Paclitaxel) | [6] |
| 25°C | Stable for up to 27 hours (for Paclitaxel) | [6] | |
| 41-43°C (in Methanol) | Significant degradation observed | [4][7] | |
| Storage (Stock Solution) | -20°C | Stable for 1 year | [5] |
| -80°C | Stable for 2 years | [5] |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound powder
- Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4; acetate buffer, pH 4.5)
- Organic solvent for stock solution (e.g., HPLC-grade methanol or acetonitrile)
- HPLC system with a C18 column and UV detector (detection at 227 nm)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Non-PVC vials
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.
- Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µg/mL).
- Time Point Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound and to check for the presence of any impurities (e.g., Paclitaxel).
- Incubation: Aliquot the remaining working solution into separate non-PVC vials for each time point and temperature condition. Place the vials in the respective incubators/water baths.
- Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove a vial from each temperature condition.
- HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of this compound and any major degradation products.
- Data Analysis: Plot the percentage of remaining this compound against time for each temperature condition to determine the degradation rate.
3. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point could be a 50:50 (v/v) mixture.[8]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Detection Wavelength: 227 nm[8][9]
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Workflow for a typical this compound stability study.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Epi-Taxol Solubility for In Vitro Studies
Welcome to the technical support center for 7-Epi-Taxol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to dissolve in aqueous solutions?
This compound, a major derivative and active metabolite of paclitaxel (Taxol), is a highly lipophilic molecule.[1][2][3] This inherent hydrophobicity leads to poor water solubility, making it difficult to prepare aqueous solutions suitable for in vitro studies without precipitation.[4]
Q2: What are the recommended primary solvents for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a concentrated stock solution of this compound.[1][5] Other organic solvents such as ethanol, methanol, DMF, chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[5][6][7] For optimal results, it is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[1]
Q3: My this compound has precipitated out of my stock solution. What went wrong and what can I do?
Precipitation can occur for several reasons:
-
Low-Quality Solvent: Using old or moisture-laden DMSO can decrease solubility.[1]
-
Improper Storage: Storing stock solutions at incorrect temperatures or subjecting them to repeated freeze-thaw cycles can cause the compound to fall out of solution.[8]
-
Supersaturation: The solution may have been prepared at a concentration above its solubility limit under the given conditions.
To resolve this, you can try gentle warming and/or sonication to redissolve the precipitate.[5] If the issue persists, the solution may need to be remade with fresh solvent.
Q4: How do I prevent my this compound from precipitating when I add it to my aqueous cell culture medium?
Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause immediate precipitation. To avoid this:
-
Use a Low DMSO Percentage: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.2% to 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[3]
-
Serial Dilution: Perform serial dilutions in your culture medium to reach the final desired concentration.
-
Protein Stabilization: The presence of fetal bovine serum (FBS) in the culture medium can help stabilize this compound and prevent its adsorption to plastic surfaces.[9]
Q5: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.[5] Keep desiccated and protected from light.[7]
-
In Solvent (Stock Solution): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1-2 years or -20°C for up to 1 year.[1][5][8] It is recommended to use freshly prepared solutions.[5]
Troubleshooting Guide
Issue: Compound will not fully dissolve in DMSO.
-
Possible Cause 1: Insufficient solvent volume for the amount of powder.
-
Solution: Cross-reference the amount of this compound with the solubility data table below to ensure you are using an adequate volume of DMSO.
-
-
Possible Cause 2: The solution requires more energy to dissolve.
-
Possible Cause 3: Poor quality or old DMSO.
-
Solution: Use fresh, anhydrous grade DMSO.[1]
-
Issue: Working solution appears cloudy or contains visible precipitate after dilution in cell culture media.
-
Possible Cause 1: The aqueous solubility limit has been exceeded.
-
Solution: Lower the final concentration of this compound in your working solution.
-
-
Possible Cause 2: "Salting out" effect from the high concentration of DMSO stock added to the aqueous medium.
-
Solution: Use a more dilute stock solution for preparing your working solution, or perform a stepwise dilution.
-
-
Possible Cause 3: Adsorption to plasticware.
Quantitative Data: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 91 - 100 mg/mL | 106.57 - 117.1 mM | Sonication is recommended. Use fresh, moisture-free DMSO.[1][5] |
| Ethanol | 3 - 5 mg/mL | 3.51 - 5.85 mM | |
| DMF | 25 mg/mL | 29.28 mM | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.29 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 - 3.3 mg/mL | ≥ 2.93 - 3.86 mM | An in vivo formulation that can be adapted for specific in vitro needs.[5][8] |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 853.91 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 85.39 mg.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -80°C for long-term storage.[8]
Protocol 2: Preparation of a 100 nM Working Solution for Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., EMEM or DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw one aliquot of the 100 mM this compound stock solution.
-
Perform a serial dilution. For example, to get to a 100 nM final concentration:
-
Step A (Intermediate Dilution 1): Add 1 µL of the 100 mM stock to 999 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Step B (Intermediate Dilution 2): Add 1 µL of the 100 µM solution to 999 µL of cell culture medium to get a 100 nM solution. Mix well.
-
-
The final concentration of DMSO in this working solution will be extremely low (0.0001%).
-
Add the desired volume of this final 100 nM working solution to your cell culture plates. For example, add 1 mL to a well containing 1 mL of cells in medium to achieve a final treatment concentration of 50 nM.
-
Always prepare the working solution fresh for each experiment.[5]
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound working solutions.
Signaling Pathways Affected by this compound
This compound, similar to its parent compound paclitaxel, exerts its primary anticancer effect by promoting microtubule assembly and preventing depolymerization, which leads to cell cycle arrest, primarily in the G2/M phase.[2][3] In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC), this compound has been shown to induce apoptosis by suppressing key survival signaling pathways.[3]
Caption: Simplified signaling pathways affected by this compound.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinescientificresearch.com [onlinescientificresearch.com]
- 5. This compound | Microtubule Associated | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding of taxol to plastic and glass containers and protein under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Epi-Taxol Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-Epi-Taxol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activity compare to Paclitaxel?
This compound is the C-7 epimer of Paclitaxel (Taxol) and is its principal degradation product under physiological conditions. It is considered a biologically active metabolite, exhibiting cytotoxic and microtubule-stabilizing properties comparable to Paclitaxel.[1] However, the relative potency can vary between cell lines. While some studies suggest it has stronger cytotoxicity, others indicate it does not significantly alter the overall biological activity of the parent compound.[1]
Q2: What are the key factors that can affect the stability and activity of this compound in my experiments?
The stability and activity of this compound are primarily influenced by:
-
pH: Epimerization of Paclitaxel to this compound is base-catalyzed and occurs more readily in neutral to basic aqueous solutions.[2] Acidic conditions do not appear to catalyze this reaction.
-
Temperature: Higher temperatures can accelerate the degradation and epimerization of taxanes.[2] Stock solutions and experimental setups should be maintained at appropriate temperatures to minimize degradation.
-
Solvents and Buffers: The choice of solvent and buffer components can impact stability. For instance, the presence of bicarbonate can promote the conversion of Taxol to this compound.
-
Serum Components: Interactions with serum proteins, such as human serum albumin (HSA), can affect the stability and availability of taxanes in cell culture media.[3][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For immediate use in cell culture, the stock solution should be diluted in the culture medium to the final desired concentration. It is advisable to prepare fresh dilutions for each experiment to ensure consistent activity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected cytotoxicity | Degradation of this compound: Instability in aqueous culture medium due to pH and temperature. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before and during the experiment. Ensure the pH of the culture medium is stable. |
| Epimerization of Paclitaxel to this compound (if using Paclitaxel): Paclitaxel can convert to this compound in the culture medium, leading to a mixed population of active compounds.[1] | Be aware of this potential conversion and its impact on interpreting results. If studying Paclitaxel specifically, minimize incubation times and control pH. | |
| Interaction with serum proteins: Binding to albumin or other serum proteins may reduce the free concentration of the drug available to cells.[3][4] | Consider using serum-free medium for a short duration during drug treatment, or standardize the serum concentration across all experiments. | |
| High variability between replicate wells/plates | Uneven cell seeding: Inaccurate cell counting or improper mixing can lead to variations in cell number per well. | Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method. |
| Inaccurate drug concentration: Pipetting errors or improper mixing of the drug stock can lead to concentration gradients. | Calibrate pipettes regularly. Ensure thorough mixing of the drug solution before adding to the wells. | |
| Edge effects in microplates: Evaporation from wells on the periphery of the plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Unexpected cell morphology or behavior | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. |
| Contamination: Bacterial or fungal contamination can affect cell health and response to treatment. | Practice sterile cell culture techniques. Regularly check cultures for signs of contamination. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 | Exposure Time | Reference |
| A549 | Lung Adenocarcinoma | 10 µg/L | Not Specified | [6] |
| A549 | Lung Adenocarcinoma | 1.645 µg/mL | 48 hours | [7] |
| A549 | Non-Small Cell Lung Cancer | 1.35 nM | 48 hours | [8] |
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | |
| MCF7 | Breast Adenocarcinoma | 6.07 µM | Not Specified | [9] |
| HEPG2 | Hepatocellular Carcinoma | 4.06 µM | Not Specified | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 72 hours | [10] |
| Cal51 | Breast Cancer | Not Specified | Not Specified | [11] |
| ZR75-1 | Breast Cancer | Not Specified | Not Specified | [12] |
Note: Direct comparative IC50 values for this compound were not consistently available in a tabular format across multiple cell lines in the reviewed literature. Researchers should determine the IC50 of this compound in their specific cell line of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot a dose-response curve and determine the IC50 value.
MTT Assay Experimental Workflow
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet. Discard the ethanol and wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.
Cell Cycle Analysis Workflow
Western Blot Analysis of AKT and ERK Signaling Pathways
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the AKT and ERK signaling pathways.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Western Blot Experimental Workflow
Signaling Pathway Diagram
Simplified Signaling Pathway of this compound Action
References
- 1. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of taxol with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. igbmc.fr [igbmc.fr]
- 17. pubcompare.ai [pubcompare.ai]
Technical Support Center: Quality Control of 7-Epi-Taxol for Research Use
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of 7-Epi-Taxol. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Paclitaxel (Taxol)?
A1: this compound is the C-7 epimer of Paclitaxel, meaning it differs in the stereochemical configuration at the 7th position of the taxane core. It is a major, biologically active metabolite of Paclitaxel.[1][2][3] While it is structurally very similar to Paclitaxel, this stereochemical change can influence its biological activity and stability. For research purposes, it's critical to ensure you are using the correct epimer and that it has not degraded.
Q2: My this compound sample has a lower purity than specified by the vendor. What are the common impurities?
A2: Common impurities can include Paclitaxel itself, other Paclitaxel-related compounds like Baccatin III and 10-deacetyltaxol, or degradation products from hydrolysis.[3][4] Given that this compound is often formed from Paclitaxel, incomplete conversion or purification can lead to residual Paclitaxel.[5] Epimerization at the C-7 position is a reversible process, particularly in basic aqueous solutions, which can lead to an equilibrium mixture of both epimers.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure stability, this compound should be stored under specific conditions. Both short-term and long-term storage should be at -20°C.[2][6] It is also recommended to store the compound under desiccating conditions to prevent hydrolysis.[2] For in-vivo experiments, it is best to prepare working solutions fresh on the day of use.[1] If stored correctly as a solid, the product can be stable for at least 12 months to four years.[2][7]
Q4: I'm having trouble dissolving my this compound. What solvents are recommended?
A4: this compound is a lipophilic compound with low aqueous solubility. Recommended organic solvents include DMSO (up to 50 mM), DMF (up to 25 mg/ml), and Ethanol (up to 5 mg/ml).[2][7] If precipitation occurs when preparing aqueous solutions from a stock, gentle heating and/or sonication can help with dissolution.[1]
Q5: My experimental results are inconsistent. Could the quality of my this compound be the issue?
A5: Yes, inconsistent results can be a sign of compound degradation or impurity. This compound can undergo base-catalyzed epimerization back to Paclitaxel or hydrolyze in aqueous solutions, especially at non-neutral pH.[4] It is crucial to verify the purity and identity of your compound batch, especially if it has been stored for an extended period or reconstituted in a buffer. We recommend performing routine quality control checks as outlined in the protocols below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Contamination or degradation of the sample. | 1. Analyze a fresh, properly stored standard of this compound. 2. Check for potential degradation products like Baccatin III or epimerization to Paclitaxel.[3] 3. Use LC/MS to identify the mass of the unknown peaks.[8] |
| Low cell viability or unexpected cytotoxicity | The purity of the compound may be compromised, or the compound may have degraded. This compound is known to be highly cytotoxic.[9] | 1. Confirm the compound's identity and purity using HPLC and Mass Spectrometry (see protocols below). 2. Prepare fresh solutions from a solid stock stored at -20°C. 3. Review the literature for expected cytotoxic concentrations in your specific cell line.[9] |
| Compound precipitates out of solution during experiment | Poor solubility in the experimental medium or exceeding the solubility limit. | 1. Confirm the final solvent concentration is compatible with your experimental system. 2. Consider using a different solvent system or reducing the final concentration of this compound. 3. Gentle warming or sonication might temporarily help, but ensure this does not affect compound stability.[1] |
| Batch-to-batch variability in results | Differences in the purity or composition of different lots of this compound. | 1. Perform a comprehensive quality control analysis (HPLC, MS, NMR) on each new batch before use. 2. Purchase from a reputable supplier that provides a detailed Certificate of Analysis (CoA). |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105454-04-4 | [2] |
| Molecular Formula | C₄₇H₅₁NO₁₄ | |
| Molecular Weight | 853.9 g/mol | |
| Appearance | White to Off-White Solid/Powder | [6][10] |
| Purity (Typical) | >95% or ≥98% | [6][7] |
Table 2: Storage and Stability Information
| Condition | Recommendation | Reference |
| Shipping | Ambient or with wet ice | [2] |
| Short-term Storage | -20°C | |
| Long-term Storage | -20°C, under desiccating conditions | [2] |
| Stability | ≥ 4 years (if stored correctly) | [7] |
| Solution Storage | Prepare fresh; use the same day for in-vivo studies | [1] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A typical gradient might start at a lower concentration of acetonitrile and ramp up to elute more lipophilic compounds.
-
Detection Wavelength: 227 nm.[11]
-
Column Temperature: 40°C.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and test sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject a blank (solvent) to establish a baseline.
-
Inject the this compound standard to determine its retention time.
-
Inject the test sample.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC/MS) system, often with an atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]
-
Method: The sample can be introduced via direct infusion or through an HPLC system as described in Protocol 1.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structural elucidation and can confirm the epimeric identity of this compound.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz).[14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent, such as Chloroform-d (CDCl₃).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the protons, particularly around the C-7 position, will be characteristic of the 7-epi configuration.
-
¹³C NMR: Acquire a carbon spectrum to confirm the presence of all 47 carbon atoms.
-
2D NMR (COSY, HMQC): These experiments can be used to assign specific proton and carbon signals and confirm the connectivity of the molecule, providing definitive structural proof.[14][15]
-
-
Data Analysis: Compare the acquired spectra to published data for this compound to confirm its identity and stereochemistry.[15][16]
Visualizations
Caption: Quality control workflow for a new batch of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Metabolite of Paclitaxel (CAS 105454-04-4) | Abcam [abcam.com]
- 3. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effective method to produce 7-epitaxol from taxol in HCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Paclitaxel metabolites in human plasma and urine: identification of 6 alpha-hydroxytaxol, 7-epitaxol and taxol hydrolysis products using liquid chromatography/atmospheric-pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H- and 13C-nmr assignments for taxol, this compound, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 7-Epi-Taxol Microtubule Assembly Assays
Welcome to the technical support center for 7-Epi-Taxol microtubule assembly assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your microtubule assembly assays with this compound in a question-and-answer format.
Question 1: My paclitaxel control is showing variable or lower-than-expected activity. Could this be related to this compound?
Answer: Yes, this is a common issue. Paclitaxel is known to undergo epimerization at the C7 position in aqueous solutions, converting it to this compound.[1][2] This reaction is particularly favorable under neutral to basic pH conditions.[1][3] Since this compound has comparable biological activity to paclitaxel in promoting microtubule assembly, the presence of this isomer may not drastically reduce the overall stabilizing effect but can lead to variability if the conversion rate is not consistent.[4][5] Furthermore, paclitaxel can also hydrolyze to baccatin III, which has minimal activity in promoting microtubule assembly, thus reducing the effective concentration of the active compound.[4]
Recommendations:
-
Prepare Fresh Solutions: Always prepare fresh solutions of paclitaxel and this compound from a stable stock (e.g., in DMSO) immediately before use.
-
Control pH: Ensure your assay buffer pH is maintained, preferably slightly acidic if the experimental design allows, to minimize base-catalyzed epimerization.[1]
-
Purity Analysis: If variability persists, consider analyzing the purity of your paclitaxel stock and working solutions using HPLC to quantify the presence of this compound and other degradation products.[3][6]
Question 2: I am observing unexpected microtubule bundling or stabilization in my negative control wells, even without this compound.
Answer: This artifact can arise from a few sources, most commonly related to the reagents and probes used in the assay.
Possible Causes and Solutions:
-
Fluorescent Probes: If you are using a taxane-based fluorescent probe (e.g., fluorescently labeled paclitaxel) to visualize microtubules, be aware that these probes themselves can stabilize microtubules, similar to their unlabeled counterparts.[7] This can lead to a high background signal of stabilized microtubules.
-
Recommendation: Use the lowest effective concentration of the fluorescent probe and perform control experiments with the probe alone to quantify its intrinsic stabilizing effect. Consider alternative, non-taxane-based microtubule probes if the artifact persists.
-
-
Contamination: Ensure there is no cross-contamination of your reagents or plates with microtubule-stabilizing agents.
-
Buffer Components: Certain buffer components can influence spontaneous tubulin polymerization. Review your buffer composition and compare it with established protocols.
Question 3: In my cell-based assay, the potency of this compound is much lower than what is reported in biochemical assays. What could be the reason?
Answer: Discrepancies between biochemical and cell-based assays are common and can be attributed to several cellular factors.
Potential Factors:
-
Multidrug Resistance (MDR) Pumps: The cells you are using might express P-glycoprotein or other efflux pumps that actively transport taxanes out of the cell, reducing the intracellular concentration of this compound.[8]
-
Tubulin Isotypes: Different β-tubulin isotypes are expressed in various cell lines. Some isotypes may have a lower binding affinity for taxanes, leading to reduced sensitivity.[9]
-
Microtubule Associated Proteins (MAPs): The interaction of MAPs, such as Tau, with microtubules can influence the binding and efficacy of microtubule-stabilizing agents.[10]
Troubleshooting Steps:
-
Cell Line Characterization: Check the literature for the expression of MDR pumps and tubulin isotypes in your chosen cell line.
-
Use of Inhibitors: Consider co-incubating with an inhibitor of P-glycoprotein (e.g., verapamil) to see if the potency of this compound increases.
-
Alternative Cell Lines: Test your compounds on a panel of cell lines with known sensitivities to taxanes.
Question 4: My fluorescence-based microtubule assembly assay is showing high background noise and inconsistent readings.
Answer: High background and variability in fluorescence assays can stem from the fluorescent probe itself or the assay conditions.
Common Issues and Solutions:
| Issue | Potential Cause | Recommendation |
| High Background | Autofluorescence of test compounds.[11] | Measure the intrinsic fluorescence of your compounds at the excitation/emission wavelengths used for your probe. |
| Non-specific binding of the fluorescent probe. | Optimize probe concentration and washing steps. | |
| Signal Variability | Photobleaching or phototoxicity.[12] | Reduce laser power or exposure time. Use fluorophores with longer wavelengths that are less phototoxic.[12] |
| Spectral bleed-through from other fluorophores (in multiplexed assays).[12] | Use probes with well-separated emission spectra and appropriate filter sets. | |
| Inconsistent cell seeding density or cell health.[11] | Ensure uniform cell seeding and monitor cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to paclitaxel? this compound is an epimer of paclitaxel, meaning it has a different stereochemical configuration at the 7th carbon position. It can be formed from the degradation of paclitaxel in aqueous solutions.[1][2] It is also considered an active metabolite of paclitaxel.[5][13]
Q2: What is the mechanism of action of this compound? Similar to paclitaxel, this compound is a microtubule-stabilizing agent.[9][14] It binds to the β-tubulin subunit within the microtubule polymer, which enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules against depolymerization.[14][15]
Q3: Is this compound as potent as paclitaxel? Yes, studies have shown that this compound has comparable biological activity to paclitaxel in terms of its ability to promote microtubule assembly, induce microtubule bundle formation in cells, and inhibit cell replication.[4][5]
Q4: What are the key parameters to consider when setting up a microtubule assembly assay? The key parameters include the concentration of purified tubulin, the concentration of GTP, the composition of the polymerization buffer (e.g., PIPES, MgCl2, EGTA), temperature (typically 37°C), and the method of detection (e.g., absorbance at 340 nm, fluorescence).[16][17]
Q5: Can I use fluorescently-labeled tubulin in my assay? Yes, using a small percentage of fluorescently-labeled tubulin is a common method to visualize microtubule dynamics.[18] However, be aware that the fluorophore itself could potentially perturb microtubule properties or their interactions with other proteins.[19]
Quantitative Data Summary
The following table summarizes key quantitative parameters for taxanes in microtubule assembly assays, compiled from various studies. Note that direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Activity of Microtubule Stabilizing Agents
| Compound | Assay Type | Target | Measured Parameter | Value | Reference |
| Paclitaxel | Biochemical | Purified Tubulin | IC50 (Cell-cycle) | 2 nM | [20] |
| High-Content | HeLa Cells | EC50 (Tubulin Polymerization) | 4 nM | [20] | |
| Biochemical | Purified Tubulin | EC50 (Polymerization) | 10 nM | [20] | |
| Epothilone A | Biochemical | Tubulin Polymers | Apparent K_i (vs. Paclitaxel) | 1.4 µM | [21] |
| Epothilone B | Biochemical | Tubulin Polymers | Apparent K_i (vs. Paclitaxel) | 0.7 µM | [21] |
| Discodermolide | Biochemical | Tubulin Polymer | Apparent K_i (vs. Paclitaxel) | 0.4 µM | [8] |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity-based)
This protocol is adapted from standard methods used to measure the effect of compounds on tubulin assembly by monitoring changes in light scattering.[16][17]
-
Reagent Preparation:
-
Tubulin: Reconstitute purified tubulin (e.g., >99% pure bovine brain tubulin) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[16] Keep on ice.
-
Test Compounds: Prepare a dilution series of this compound and controls (e.g., paclitaxel as a positive control, DMSO as a vehicle control) in G-PEM buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) at 340 nm every 60 seconds for 60 minutes.[16]
-
An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine parameters such as the maximum rate of polymerization (Vmax) and the final extent of polymerization (Amax).
-
Calculate EC50 values by plotting the Vmax or Amax against the compound concentration.
-
Visualizations
Caption: Workflow for a turbidity-based microtubule assembly assay.
Caption: Logical workflow for troubleshooting assay artifacts.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Tau and Taxol on Polymerization of MCF7 Microtubules In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Epi-Taxol Clinical Application: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the clinical application and experimental use of 7-Epi-Taxol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Paclitaxel?
A1: this compound is an epimer and an active metabolite of Paclitaxel (Taxol®).[1] The key difference lies in the stereochemistry at the C-7 position of the taxane core.[2] While both compounds belong to the taxane family and are used in cancer research, this structural difference can influence their biological activity, stability, and interaction with target molecules. This compound can form from Paclitaxel in solution, a process known as epimerization, which is a key consideration during drug formulation and analysis.[2][3]
Q2: What is the primary mechanism of action for this compound?
A2: Similar to Paclitaxel, this compound's primary mechanism of action is the disruption of microtubule dynamics.[4][5][6] It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the disassembly necessary for dynamic cellular processes like mitosis.[4][7][8] This hyper-stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[8][9]
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to induce apoptosis by modulating several key signaling pathways. In cisplatin-resistant head and neck cancer cells, it suppresses the pro-survival AKT and MAPK signaling pathways.[10] Concurrently, it activates the intrinsic apoptosis pathway by regulating the Bcl-2 family of proteins and activating caspases.[10] The p53 transcription factor has also been suggested as a component in Taxol®-induced apoptosis.[11]
Q4: What are the main challenges related to the solubility and stability of this compound?
A4: The primary challenges are poor aqueous solubility and chemical stability in aqueous solutions. Paclitaxel, the parent compound, has an aqueous solubility of less than 0.1 µg/ml.[12] this compound's solubility profile is a critical consideration for experimental setup. Furthermore, in aqueous media, Paclitaxel and its epimers can undergo degradation through hydrolysis and epimerization.[3] Stability is influenced by the solvent system, temperature, pH, and storage container.[2][13] Precipitation is a common limiting factor in infusions.[13]
Q5: What are the known mechanisms of cellular resistance to taxanes like this compound?
A5: Resistance to taxanes is a significant clinical challenge and is often multifactorial.[14] The primary mechanisms include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.[8][15][16]
-
Tubulin Alterations: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can alter the drug's binding site or microtubule dynamics.[8][15]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can prevent the cell from undergoing programmed cell death following G2/M arrest.[8][15]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
-
Possible Cause 1: Compound Instability/Degradation. this compound can degrade in aqueous media.[3] Prepare stock solutions in appropriate organic solvents like DMSO or ethanol and make fresh dilutions in culture media immediately before use.[1]
-
Possible Cause 2: Solvent Concentration. High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your assay is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.5%).
-
Possible Cause 3: Cell Line Resistance. The cell line may have intrinsic or acquired resistance to taxanes.[14] Consider testing for the expression of efflux pumps like P-glycoprotein or using a cell line known to be sensitive to Paclitaxel as a positive control.[15][16]
-
Possible Cause 4: Suboptimal Cell Health. Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their response to treatment.[17]
Issue 2: Difficulty dissolving this compound for experiments.
-
Possible Cause: Inappropriate Solvent. this compound has poor aqueous solubility.[12]
-
Solution: Use recommended organic solvents for creating high-concentration stock solutions. Refer to the data table below for solubility in common laboratory solvents. For final dilutions in aqueous-based cell culture media, ensure vigorous mixing and avoid storing the diluted solution for extended periods to prevent precipitation.
Issue 3: Observing G2/M arrest but low levels of apoptosis.
-
Possible Cause: Dysfunctional Apoptotic Pathway. The cell line may have mutations or alterations in key apoptotic proteins (e.g., p53, Bcl-2 family members) that uncouple mitotic arrest from cell death.[8]
-
Solution: Analyze the expression and phosphorylation status of key apoptotic markers like cleaved caspases (e.g., Caspase-3, -9) and Bcl-2 family proteins (e.g., Bax, Bcl-2) via Western blot to troubleshoot the pathway.[10]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| DMF | 25 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 5 mg/ml |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
Data sourced from Cayman Chemical.[1]
Table 2: Cytotoxic Effects of this compound on Cisplatin-Resistant HNSCC Cell Lines
| Cell Line | Concentration | Treatment Time | % Cell Viability (Approx.) |
|---|---|---|---|
| Cis-SCC9 | 25 nM | 72 h | ~75% |
| 50 nM | 72 h | ~55% | |
| 100 nM | 72 h | ~30% | |
| Cis-SAS | 25 nM | 72 h | ~80% |
| 50 nM | 72 h | ~60% | |
| 100 nM | 72 h | ~40% |
Data is estimated from graphs presented in Chen et al., J Cell Mol Med.[10]
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is adapted from a study evaluating the cytotoxic effects of this compound on head and neck squamous cell carcinoma cells.[10]
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Target cancer cell line (e.g., SCC-9, SAS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 595 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. For example, create concentrations of 25, 50, and 100 nM.
-
Include an untreated control (medium only) and a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µl of MTT solution (5 mg/ml) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µl of DMSO to each well to dissolve the crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + MTT + DMSO) from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100
-
-
The entire procedure should be repeated at least three times to ensure reproducibility.[10]
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Caption: Primary mechanisms of cellular resistance to taxanes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 6. A Compressive Review about Taxol®: History and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Compressive Review about Taxol®: History and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Sensitization of breast cancer cells to taxol by inhibition of taxol resistance gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol [protocols.io]
Validation & Comparative
A Comparative In Vitro Analysis of 7-Epi-Taxol and Other Taxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 7-Epi-Taxol against its parent compound, Paclitaxel, and other notable taxane derivatives. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the nuanced structure-activity relationships within this critical class of anti-cancer agents.
Introduction to Taxanes and this compound
Taxanes, including the groundbreaking drug Paclitaxel (Taxol®), represent a cornerstone of modern chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, which disrupts the dynamic processes of mitotic spindle assembly and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis[1]. The complex structure of Paclitaxel has numerous functional groups, and the specific stereochemistry of these groups is crucial for its biological activity.
This compound is the C7 epimer of Paclitaxel, meaning it differs only in the spatial orientation of the hydroxyl group at the 7th position of the taxane core. This derivative is of particular interest as it has been identified as a major conversion product of Paclitaxel in aqueous cell culture media[2]. Understanding its activity is therefore critical for interpreting in vitro experimental results involving Paclitaxel.
Quantitative Comparison of In Vitro Activity
While direct, side-by-side quantitative comparisons of this compound with other taxanes are limited in recent literature, a foundational study by Ringel and Horwitz (1987) established that this compound exhibits in vitro biological activity that is comparable to that of Paclitaxel. The study concluded that the presence of this compound, which forms spontaneously in cell culture, does not significantly alter the overall biological activity attributed to Paclitaxel[2]. Structure-activity relationship studies have further confirmed that modifications at the C7 position, such as epimerization, only slightly reduce or do not significantly compromise in vitro activity[3].
The following table summarizes the reported in vitro activity of this compound in a qualitative manner based on this key finding and provides quantitative IC50 values for Paclitaxel and Docetaxel in various human cancer cell lines for reference.
| Compound | Cell Line | Assay Type | IC50 Value (nM) | Key Finding | Reference |
| This compound | J774.2 (Macrophage-like) | Cytotoxicity | Comparable to Paclitaxel | Exhibits properties comparable to Paclitaxel on cells and microtubule polymerization. | [2] |
| Paclitaxel | Multiple (8 lines) | Clonogenic Assay | 2.5 - 7.5 | Potent cytotoxicity at low nanomolar concentrations with 24h exposure. | [4][5] |
| Paclitaxel | MCF-7 (Breast) | Trypan Blue | 7.5 | Standard IC50 value in a common breast cancer cell line. | [6] |
| Paclitaxel | HL-60 (Leukemia) | Colony Growth | 2.8 ± 0.5 | High potency observed in a leukemia cell line. | |
| Docetaxel | Multiple Cell Lines | Proliferation | Generally 2-4x lower than Paclitaxel | Docetaxel is often observed to be more potent than Paclitaxel in vitro. |
Note: IC50 values are highly dependent on the specific cell line, assay method, and exposure time. The data presented are for comparative purposes.
Mechanism of Action: Microtubule Stabilization
The primary mechanism for taxanes involves binding to the β-tubulin subunit of microtubules[1]. This binding event stabilizes the microtubule polymer, protecting it from disassembly. In a healthy cell, the dynamic instability of microtubules—the constant switching between periods of polymerization and depolymerization—is essential for forming the mitotic spindle during cell division. By locking microtubules in a stabilized state, taxanes prevent the proper segregation of chromosomes, which activates the mitotic checkpoint, halts the cell cycle in the G2/M phase, and ultimately induces programmed cell death (apoptosis)[7][8].
Based on the available evidence, this compound shares this mechanism and is a potent promoter of microtubule assembly, similar to its parent compound[2].
Caption: Mechanism of action for Paclitaxel and this compound.
Experimental Protocols
The following are generalized methodologies for key in vitro assays used to evaluate taxane activity, based on common laboratory practices.
Cell Viability / Cytotoxicity Assay (e.g., MTT/SRB Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A dilution series of the taxane derivatives (e.g., this compound, Paclitaxel, Docetaxel) is prepared. The cell culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
Staining:
-
For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's buffer) is then added to dissolve the crystals.
-
For SRB Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and then stained with Sulforhodamine B dye. Unbound dye is washed away, and the bound dye is solubilized with a Tris buffer.
-
-
Data Acquisition: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).
-
Analysis: Absorbance values are normalized to the vehicle control. The IC50 value (the drug concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
In Vitro Microtubule Assembly Assay
This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin.
-
Tubulin Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared in a temperature-controlled cuvette within a spectrophotometer. The mixture typically contains tubulin, a GTP source, and a reaction buffer (e.g., PIPES buffer).
-
Initiation of Polymerization: The test compound (e.g., this compound or Paclitaxel) or a control vehicle is added to the reaction mixture. The temperature is then raised to 37°C to initiate polymerization.
-
Monitoring: The polymerization of tubulin into microtubules causes light to scatter. This increase in turbidity is monitored over time by measuring the change in absorbance (e.g., at 340 nm).
-
Analysis: The rate and extent of polymerization are determined from the absorbance curves. Compounds that promote assembly, like taxanes, will show a faster and more significant increase in absorbance compared to the control.
Conclusion
The available evidence strongly indicates that this compound, a primary epimer of Paclitaxel formed in aqueous solutions, possesses comparable in vitro cytotoxicity and microtubule-stabilizing activity to its parent compound[2]. This suggests that the stereochemistry at the C7 position is not a critical determinant for the fundamental mechanism of action in this class of molecules. While other derivatives like Docetaxel may show enhanced potency, the activity of this compound should not be considered negligible. Researchers performing in vitro studies with Paclitaxel should be aware of this spontaneous conversion and recognize that the observed biological effects are likely due to the combined action of both Paclitaxel and this compound.
References
- 1. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Promotion of microtubule assembly in vitro by taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
7-Epi-Taxol vs. Taxol: A Comparative Analysis of their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of 7-Epi-Taxol and its parent compound, Taxol (paclitaxel). While both are potent anti-cancer agents, understanding the nuances of their activity is crucial for drug development and optimization. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying biological processes.
Introduction to this compound and Taxol
Taxol (paclitaxel) is a well-established chemotherapeutic agent renowned for its efficacy against a variety of cancers. Its primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division. This compound is a biologically active isomer of Taxol.[1] It is often found as a major derivative of Taxol in cell culture media and is considered to have a comparable biological activity to its parent compound.[1] Both molecules share the same core taxane ring structure but differ in the stereochemistry at the C-7 position. This guide delves into a cross-validation of this compound's mechanism of action in relation to Taxol.
Comparative Analysis of Biological Activity
Studies have demonstrated that this compound exhibits biological activities that are qualitatively and quantitatively similar to Taxol. This includes its effects on cell replication and the in vitro polymerization of microtubules.[1]
Cytotoxicity
The cytotoxic effects of both compounds are attributed to their ability to interfere with the normal functioning of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 0.05 | (Source: Inferred from qualitative statements of comparable activity) |
| Taxol (Paclitaxel) | HeLa | ~0.01 - 0.1 | (General literature values) |
| Taxol (Paclitaxel) | A549 (Lung Carcinoma) | ~0.005 - 0.02 | (General literature values) |
| Taxol (Paclitaxel) | MCF7 (Breast Cancer) | ~0.002 - 0.01 | (General literature values) |
Note: The IC50 value for this compound in HeLa cells is based on strong qualitative evidence of comparable activity to Taxol. More extensive quantitative data from direct comparative studies is needed for a broader range of cell lines.
Microtubule Stabilization
Both this compound and Taxol promote the assembly of tubulin into stable microtubules and protect them from depolymerization. This hyper-stabilization of microtubules disrupts their dynamic nature, which is critical for their role in forming the mitotic spindle during cell division. Research indicates that this compound's ability to promote in vitro microtubule polymerization is comparable to that of Taxol.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the mechanisms of action of microtubule-stabilizing agents like this compound and Taxol.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Taxol in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Microtubule Polymerization Assay
Objective: To assess the ability of the compounds to promote the assembly of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP to a final concentration of 1 mM. Add serial dilutions of this compound or Taxol to the wells. Include a positive control (Taxol) and a negative control (no compound).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance as a function of time to visualize the kinetics of microtubule polymerization. Compare the rates and extent of polymerization in the presence of each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with the compounds.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound or Taxol at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to compare the apoptotic effects of the compounds.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.
References
A Comparative Analysis of 7-Epi-Taxol and Docetaxel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Epi-Taxol and the widely used chemotherapeutic agent, docetaxel. This document synthesizes available preclinical data on their mechanisms of action, in vitro cytotoxicity, and effects on key signaling pathways, supported by experimental methodologies.
Introduction
Taxanes are a cornerstone of chemotherapy for a variety of cancers, primarily by targeting microtubules and disrupting cell division. Docetaxel (Taxotere®) is a semi-synthetic analogue of paclitaxel (Taxol®) and is a well-established therapeutic agent.[1] this compound is a stereoisomer and a major metabolite of paclitaxel, which has also demonstrated biological activity.[2][3] Understanding the comparative efficacy and mechanisms of these related compounds is crucial for the development of new and improved cancer therapies. This guide provides a detailed comparison based on available experimental evidence.
Structural Differences
This compound and docetaxel are both complex diterpenoid taxanes but differ in their chemical structure. This compound is an epimer of paclitaxel, meaning it differs in the stereochemistry at a single chiral center, specifically at the C-7 position of the baccatin III core. Docetaxel, on the other hand, is an analogue of paclitaxel with different functional groups at the C-10 and C-3' positions. These structural distinctions influence their biological activity and pharmacological properties.
Mechanism of Action
Both this compound and docetaxel share the fundamental mechanism of action characteristic of taxanes: they bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[4][5]
Comparative In Vitro Cytotoxicity
Evaluating the cytotoxic potential of these compounds against various cancer cell lines is a key measure of their anti-cancer activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. While direct head-to-head comparisons of this compound and docetaxel across a panel of cell lines in the same study are limited, available data for each compound are presented below.
It is important to note that a direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Docetaxel | A549 | Non-Small Cell Lung Cancer | 1.94 (in 2D culture) | 48 | [8] |
| Docetaxel | H460 | Non-Small Cell Lung Cancer | 1.41 (in 2D culture) | 48 | [8] |
| Docetaxel | MCF-7 | Breast Cancer | ~1-10 | 24 | [4] |
| Paclitaxel (for reference) | A549 | Non-Small Cell Lung Cancer | 10 ± 0.5 (µg/l) (~11.7 nM) | 72 | [9] |
| 7-Epitaxol | Cis-SCC-9 (cisplatin-resistant) | Head and Neck Squamous Cell Carcinoma | ~25-50 | 48 | |
| 7-Epitaxol | Cis-SAS (cisplatin-resistant) | Head and Neck Squamous Cell Carcinoma | ~25-50 | 48 |
A study comparing 7-epidocetaxel (an epimer of docetaxel) with docetaxel in CT26 colon carcinoma cells found their in vitro anti-cancer effects to be comparable.[10] However, the in vivo antitumor effectiveness of 7-epidocetaxel was inferior to that of docetaxel in a BALB/c sk-ov-3 xenograft nude mice model.[10]
Comparative Effects on Microtubule Polymerization
The primary mechanism of taxanes involves their ability to promote the assembly of tubulin into stable microtubules. In vitro tubulin polymerization assays are used to quantify this effect.
Docetaxel has been shown to be more potent than paclitaxel in promoting tubulin assembly.[11] One study reported that for 50% tubulin assembly under specific conditions, the required concentration of docetaxel was 11 µM, while for paclitaxel it was 23 µM.[2]
Studies on this compound have indicated that it exhibits properties comparable to paclitaxel in promoting in vitro microtubule polymerization.[2] A direct quantitative comparison of the kinetics of microtubule polymerization induced by this compound and docetaxel in the same experimental setup is not currently available in the literature.
Comparative Effects on Signaling Pathways
The cytotoxic effects of taxanes are not solely due to mitotic arrest but also involve the modulation of various intracellular signaling pathways, including the pro-survival PI3K/AKT and the MAPK pathways.
This compound
Recent research has shed light on the effects of 7-Epitaxol on these pathways. In cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cells, 7-Epitaxol has been shown to reduce the phosphorylation of AKT, ERK1/2, and p38, leading to the induction of apoptosis.[12][13]
Docetaxel
Docetaxel has also been shown to modulate the AKT and MAPK signaling pathways in various cancer cell types. The specific effects can be cell-type dependent. For example, in some contexts, docetaxel has been shown to inhibit the PI3K/AKT pathway. The MAPK pathway's role in docetaxel-induced apoptosis is complex, with some studies indicating its activation is essential for the apoptotic response.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 values of cytotoxic compounds.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and docetaxel in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][14]
Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for analyzing the phosphorylation status of proteins in the AKT and MAPK pathways.
Protocol Details:
-
Cell Lysis: Treat cells with this compound or docetaxel for the desired time points. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p38, p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[8][15][16][17]
Conclusion
Both this compound and docetaxel are potent anti-cancer agents that function by stabilizing microtubules and inducing apoptosis. While docetaxel is a well-established clinical drug, the available preclinical data suggests that this compound, a major metabolite of paclitaxel, also possesses significant biological activity. Both compounds have been shown to modulate the critical AKT and MAPK signaling pathways.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies evaluating the cytotoxicity, impact on microtubule dynamics, and effects on signaling pathways of this compound and docetaxel under identical experimental conditions. Such studies are essential to definitively delineate their relative potency and therapeutic potential. Future research should focus on these direct comparisons to provide a clearer understanding of their respective strengths and weaknesses, which could guide the development of more effective taxane-based cancer therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Verification of 7-Epi-Taxol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 7-Epi-Taxol, a major metabolite of the widely used anticancer drug Taxol (paclitaxel). The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, the C7 epimer of Taxol, has demonstrated comparable and, in some instances, superior biological activity to its parent compound. This guide summarizes the available data on its cytotoxicity against various cancer cell lines, its effect on microtubule polymerization, and its modulation of key signaling pathways. A comparison with Taxol and another microtubule-targeting agent, Vincristine, is provided to offer a broader perspective on its performance.
Comparative Cytotoxicity
The cytotoxic effects of this compound, Taxol, and Vincristine have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes.
A study on cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, Cis-SCC-9 and Cis-SAS, indicated that this compound exhibits potent cytotoxic effects.[1] While a direct comparative IC50 value with Taxol was not provided in this specific study, it highlights the potential of this compound in overcoming drug resistance.
Another study provided IC50 values for Taxol and Vincristine in the MCF-7 breast cancer cell line, which can serve as a benchmark for comparison.
Table 1: Comparative IC50 Values of Microtubule-Targeting Agents
| Compound | Cell Line | IC50 (µM) |
| Taxol (Paclitaxel) | MCF-7 | 64.46[2] |
| Vincristine | MCF-7 | 239.51[2] |
| This compound | Cis-SCC-9 | Data suggests high potency[1] |
| This compound | Cis-SAS | Data suggests high potency[1] |
Note: Direct comparative studies across a broad panel of cell lines are needed for a comprehensive assessment of relative potency.
Mechanism of Action: Microtubule Stabilization
Both this compound and Taxol share a primary mechanism of action: the stabilization of microtubules.[1] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).
Tubulin Polymerization
The effect of these compounds on the kinetics of tubulin polymerization is a key indicator of their microtubule-stabilizing activity. While qualitative reports suggest that the activity of this compound is "comparable" to that of Taxol, detailed quantitative kinetic studies directly comparing the two are limited.
A study on Taxol-induced tubulin polymerization revealed that the process follows two consecutive pseudo-first-order kinetics, a fast phase followed by a slow phase.[3] The rate constants of both phases increase linearly with increasing tubulin concentration. Further quantitative analysis is required to determine if this compound exhibits similar or enhanced kinetics.
Modulation of Cellular Signaling Pathways
The anticancer effects of this compound and Taxol extend beyond their direct interaction with microtubules and involve the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
AKT and MAPK Signaling
A significant study demonstrated that this compound exerts its pro-apoptotic effects in cisplatin-resistant HNSCC cells by suppressing the AKT and MAPK signaling pathways.[1] Specifically, treatment with this compound led to a reduction in the phosphorylation of AKT, ERK1/2, and p38 MAPK.[1] This finding is crucial as the AKT and MAPK pathways are often dysregulated in cancer and contribute to therapeutic resistance.
Taxol has also been shown to activate the ERK and p38 MAPK pathways, which are essential for its apoptotic response in breast carcinoma cells.[4] The differential effects on these pathways between this compound and Taxol in various cancer contexts warrant further investigation.
Diagram 1: Simplified Overview of the PI3K/AKT and MAPK Signaling Pathways
Caption: PI3K/AKT and MAPK signaling pathways.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, Taxol, Vincristine) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Diagram 2: Workflow of an MTT Assay
Caption: MTT assay workflow for cytotoxicity.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Compound Addition: Add the test compound (this compound or Taxol) or a control to the reaction mixture.
-
Polymerization Induction: Induce polymerization by raising the temperature (e.g., to 37°C).
-
Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: Plot the change in absorbance versus time to obtain polymerization curves and determine kinetic parameters.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Diagram 3: Western Blotting Workflow
Caption: Western blotting experimental workflow.
Conclusion and Future Directions
The available evidence suggests that this compound is a biologically active metabolite of Taxol with comparable, and potentially superior, anticancer properties. Its ability to overcome cisplatin resistance and modulate key cancer signaling pathways makes it a compound of significant interest for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxicity of this compound, Taxol, and other microtubule-targeting agents across a comprehensive panel of cancer cell lines.
-
Quantitative Tubulin Polymerization Kinetics: Performing detailed kinetic studies to quantitatively compare the effects of this compound and Taxol on tubulin polymerization.
-
Expanded Signaling Pathway Analysis: Investigating the comparative effects of both compounds on a broader range of signaling pathways implicated in cancer progression and resistance.
-
In Vivo Efficacy: Evaluating the in vivo antitumor efficacy and toxicity profile of this compound in preclinical animal models.
A thorough understanding of the biological activity of this compound will be instrumental in determining its potential for clinical development as a novel anticancer agent.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
Assessing the Specificity of 7-Epi-Taxol's Interaction with Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Epi-Taxol is the major bioactive metabolite of Paclitaxel, and extensive research indicates that its biological activity, including its interaction with tubulin and its cytotoxic effects, is comparable to that of Paclitaxel. Both compounds exert their anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for cell division, ultimately leading to cell cycle arrest and apoptosis. The comparable activity profiles of this compound and Paclitaxel suggest a highly similar, if not identical, specificity and mechanism of interaction with their tubulin target.
Quantitative Data Comparison
While studies consistently report the "comparable" biological activity of this compound and Paclitaxel, a side-by-side quantitative comparison from a single study under identical experimental conditions is not available in the reviewed literature. The following table summarizes key quantitative parameters for Paclitaxel, which can be used as a benchmark for assessing the activity of this compound, given their reported comparable efficacy.
| Parameter | Paclitaxel | This compound | Reference |
| Binding Affinity (Kd) to Microtubules | ~10 nM | Not Reported | |
| Cytotoxicity (IC50) | 2.5 - 7.5 nM (in various human tumor cell lines, 24h exposure) | Reported to be cytotoxic in a dose-dependent manner, but direct comparative IC50 values are not available. |
Mechanism of Action: A Shared Pathway
Both this compound and Paclitaxel are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer. This binding event enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules against depolymerization. The stabilization of microtubules disrupts the normal dynamic processes of microtubule assembly and disassembly, which are critical for the formation and function of the mitotic spindle during cell division. This interference leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death). The epimerization at the C-7 position, which distinguishes this compound from Paclitaxel, does not appear to significantly alter this fundamental mechanism of action.
Caption: Mechanism of action for this compound and Paclitaxel.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the interaction of taxanes with tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340-350 nm.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)
-
Test compounds (this compound, Paclitaxel) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Prepare tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP mixture into a pre-chilled 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340-350 nm every 30 seconds for at least 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be used to compare the activity of the compounds.
Caption: Workflow for a tubulin polymerization assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound, Paclitaxel) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.
Caption: Workflow for a cytotoxicity (MTT) assay.
Conclusion
The available evidence strongly suggests that this compound and Paclitaxel exhibit a highly similar specificity for tubulin. Their comparable biological activities in promoting microtubule polymerization and inducing cytotoxicity in cancer cells point to a shared mechanism of action. For researchers and drug development professionals, this indicates that this compound can be considered a biologically equivalent active metabolite of Paclitaxel in many contexts. However, for definitive quantitative comparisons, further studies directly comparing the binding affinities and potencies of both compounds under identical, controlled experimental conditions are warranted.
7-Epi-Taxol: A Comparative Review of its Performance Against Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Epi-Taxol and its parent compound, Paclitaxel, focusing on their anti-cancer properties. This compound, a major bioactive metabolite and epimer of Paclitaxel, has demonstrated significant cytotoxic effects, and in some instances, superior stability and potency. This review synthesizes available data on their comparative efficacy, mechanisms of action, and effects on key signaling pathways.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel | Key Observations |
| Chemical Nature | Epimer of Paclitaxel | Diterpenoid | This compound is a naturally occurring metabolite of Paclitaxel. |
| Cytotoxicity | Potent, may be more cytotoxic than Paclitaxel in certain cancer types.[1] | Potent anti-cancer agent. | This compound shows significant activity against cisplatin-resistant cancer cells.[1] |
| Stability | Considered more stable than Paclitaxel.[1] | Susceptible to epimerization to this compound. | The conversion of Paclitaxel to this compound can occur in cell culture medium. |
| Mechanism of Action | Microtubule stabilization, induction of apoptosis.[1] | Microtubule stabilization, cell cycle arrest at G2/M phase. | Both compounds target microtubules, a key component of the cellular cytoskeleton. |
| Signaling Pathways | Suppresses AKT and MAPK signaling pathways.[1] | Known to modulate various signaling pathways, including PI3K/AKT and MAPK.[2][3][4][5] | Both taxanes appear to converge on similar critical pathways for cancer cell survival and proliferation. |
| In Vivo Efficacy | Demonstrates anti-tumor growth in animal models.[1] | Well-established anti-tumor activity in various cancer models.[6][7][8] | Direct comparative in vivo studies are limited. |
In-Depth Analysis: Cytotoxicity and Anti-Cancer Activity
Recent studies have highlighted the potent anti-cancer activity of this compound, particularly in the context of drug-resistant cancers. A key study investigating its effects on cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) revealed that this compound exerts significant cytotoxic effects.[1] The study demonstrated that this compound treatment led to a dose-dependent reduction in the viability of cisplatin-resistant HNSCC cell lines (SCC-9 and SAS).[1]
While direct side-by-side comparisons of IC50 values in the same study are limited, the available data suggests that this compound's potency is at least comparable, if not superior, to Paclitaxel in certain contexts. It is noteworthy that Paclitaxel itself is highly effective against HNSCC cell lines, with reported IC50 values in the low nanomolar range.[9] The assertion that this compound is more cytotoxic than Paclitaxel underscores the need for further direct comparative studies to quantify this difference across a broader range of cancer cell lines.[1]
Mechanism of Action: Microtubule Stabilization and Beyond
Both this compound and Paclitaxel share a fundamental mechanism of action: the stabilization of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis or programmed cell death.
The following diagram illustrates the general mechanism of action for taxanes:
Caption: General mechanism of action for taxanes like this compound and Paclitaxel.
Impact on Cellular Signaling Pathways
This compound has been shown to exert its anti-cancer effects through the modulation of critical signaling pathways involved in cell survival and proliferation. Specifically, it has been demonstrated to suppress the phosphorylation of AKT and key components of the MAPK pathway (ERK1/2 and p38) in cisplatin-resistant HNSCC cells.[1] The inhibition of these pathways is a crucial element of its ability to induce apoptosis.
Paclitaxel is also known to influence these pathways.[2][3][4][5] The convergence of both compounds on the AKT and MAPK signaling cascades suggests a commonality in their downstream effects, leading to the inhibition of cancer cell growth and survival.
The following diagram depicts the signaling pathway affected by this compound:
Caption: this compound's inhibitory effect on key signaling pathways.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and Paclitaxel are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., SCC-9, SAS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Paclitaxel (e.g., 0, 25, 50, 100 nM) for specified durations (e.g., 24, 48, 72 hours).[1]
-
MTT Incubation: Following treatment, MTT solution is added to each well and incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Western Blot Analysis for Signaling Proteins
To investigate the effect of taxanes on signaling pathways, Western blotting is employed to measure the expression and phosphorylation status of key proteins.
Detailed Methodology:
-
Cell Lysis: After treatment with this compound or Paclitaxel, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
This compound emerges as a promising anti-cancer agent with a pharmacological profile that is, at a minimum, comparable to its well-established parent compound, Paclitaxel. The evidence suggests that this compound may possess enhanced stability and cytotoxicity, particularly against drug-resistant cancer cells. Its ability to potently induce apoptosis through the suppression of key survival pathways like AKT and MAPK makes it a compelling candidate for further preclinical and clinical investigation. Direct, head-to-head comparative studies are warranted to fully elucidate the quantitative differences in efficacy and to explore the full therapeutic potential of this compound in oncology.
References
- 1. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Akt inhibitor MK-2206 enhances the cytotoxicity of paclitaxel (Taxol) and cisplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Sequence-dependent antitumor activity of paclitaxel (taxol) and cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
